molecular formula C8H9N3OS B1348571 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 259153-94-1

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1348571
CAS No.: 259153-94-1
M. Wt: 195.24 g/mol
InChI Key: BYOPKDTXYORKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOPKDTXYORKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349784
Record name 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259153-94-1
Record name 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a furan moiety and a thiol group into the triazole ring can significantly influence the compound's biological and physicochemical properties.[4][5] 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, with the CAS number 259153-94-1, molecular formula C8H9N3OS, and a molecular weight of 195.24 g/mol , is a specific derivative within this class.[6][7][8] This guide details a plausible synthetic route and expected characterization data for this compound, based on established methodologies for analogous structures.

Proposed Synthesis Pathway

The synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol can be accomplished through a well-established multi-step reaction sequence. This pathway commences with the formation of a key intermediate, 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide, followed by its cyclization in an alkaline medium.

Synthesis_Pathway A Furan-2-carbohydrazide p1 A->p1 B Ethyl isothiocyanate B->p1 C 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide D 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol C->D Aqueous NaOH, Reflux p1->C Ethanol, Reflux

Caption: Proposed synthesis pathway for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furan-2-carbohydrazide (1 equivalent) in ethanol.

  • Addition of Reagent: To this solution, add ethyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reaction Condition: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide intermediate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol
  • Reaction Setup: In a round-bottom flask, suspend the synthesized 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M).

  • Reaction Condition: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Acidify the solution with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.[9]

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or an ethanol-water mixture will afford the purified 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Characterization

The structure of the synthesized compound can be confirmed by various spectroscopic methods and elemental analysis. The triazole ring can exist in thiol-thione tautomeric forms, which can be distinguished by spectroscopic techniques.[10]

Characterization_Workflow Start Synthesized Compound MP Melting Point Determination Start->MP TLC Thin-Layer Chromatography Start->TLC IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA End Structural Confirmation MP->End TLC->End IR->End NMR->End MS->End EA->End

Caption: Workflow for the characterization of the synthesized compound.

Predicted and Reported Spectral Data

The following tables summarize the expected and reported spectral data for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and its analogs.

Table 1: Predicted and Analogous Infrared (IR) Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound/Note
N-H stretch (triazole)3300 - 3100Indicates the thione tautomer.
S-H stretch2600 - 2550Characteristic of the thiol tautomer.[10][11]
C=N stretch (triazole ring)1630 - 1610[11]
C-O-C stretch (furan)~1240[11]
N-C=S bands1540, 1260, 1050, 950Amide I, II, III, and IV bands.[11]

Table 2: Predicted and Analogous ¹H-NMR Spectral Data

ProtonsExpected Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)Reference Compound/Note
SH (thiol)14.0 - 13.0singlet-The downfield shift is characteristic of the thiol proton in similar triazoles.[11]
Furan-H7.8 - 6.5multiplet-[11]
N-CH₂ (ethyl)~4.2quartet~7.2
CH₃ (ethyl)~1.3triplet~7.2

Table 3: Predicted ¹³C-NMR Spectral Data

Carbon AtomExpected Chemical Shift (δ ppm)
C=S (thione)168 - 162
C5 (triazole)155 - 150
Furan carbons145 - 110
N-CH₂ (ethyl)~40
CH₃ (ethyl)~14

Table 4: Mass Spectrometry and Elemental Analysis Data

AnalysisExpected Value
Molecular FormulaC₈H₉N₃OS
Molecular Weight195.24
Elemental AnalysisC: 49.21%, H: 4.65%, N: 21.52%, O: 8.19%, S: 16.42%

Potential Applications and Biological Activity

Derivatives of 1,2,4-triazole-3-thiol containing a furan nucleus are recognized as a promising class of biologically active compounds.[4][5] These compounds have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many furan-containing triazole derivatives exhibit significant in vitro and in vivo activity against various bacterial and fungal strains.[12][13] The presence of the thiol group and the furan ring are often crucial for their biological action.

  • Other Pharmacological Properties: Research has indicated that this class of compounds may also possess anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities.[11]

The title compound, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, is a valuable candidate for further investigation into its potential therapeutic applications. The ethyl group at the 4-position may modulate its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has outlined a feasible synthetic route for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, based on established chemical literature for analogous compounds. The proposed characterization methods provide a robust framework for confirming the structure and purity of the synthesized molecule. The diverse biological activities associated with furan-containing 1,2,4-triazole-3-thiols underscore the potential of this compound as a lead for the development of new therapeutic agents. Further research is warranted to explore its full pharmacological profile.

References

An In-depth Technical Guide on 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

While extensive experimental data for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is not widely available in public literature, its fundamental properties have been identified. The compound is cataloged by several chemical suppliers, confirming its synthesis and availability for research purposes.

Below is a summary of the available quantitative data for the compound.

PropertyValueSource
CAS Number 259153-94-1[1][2][3]
Molecular Formula C8H9N3OS[2][3]
Molecular Weight 195.24 g/mol [2][3]

Note: Further experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly accessible documents and would require experimental determination or access to specialized databases.

Synthesis and Experimental Protocols

The synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol can be approached through established methods for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The general strategy involves the cyclization of a thiosemicarbazide precursor. While a specific protocol for this exact molecule is not detailed in the searched literature, a representative synthesis can be extrapolated from procedures for analogous furan-containing triazoles.[4][5]

A plausible synthetic route is outlined below:

Step 1: Synthesis of Furan-2-carbohydrazide Furan-2-carbohydrazide is a common starting material, typically prepared from the corresponding ester (e.g., methyl furan-2-carboxylate) by reaction with hydrazine hydrate.

Step 2: Synthesis of 1-(Furan-2-carbonyl)-4-ethylthiosemicarbazide The furan-2-carbohydrazide is then reacted with ethyl isothiocyanate. This reaction forms the key N-acylthiosemicarbazide intermediate.

  • Protocol: To a solution of furan-2-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol, ethyl isothiocyanate (1 equivalent) is added. The mixture is then refluxed for several hours. Upon cooling, the resulting solid product is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide.

Step 3: Alkaline Cyclization to form 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol The synthesized 1-(furan-2-carbonyl)-4-ethylthiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the desired triazole ring.

  • Protocol: The thiosemicarbazide from the previous step is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2 M NaOH). The mixture is refluxed for several hours. After cooling, the solution is acidified with a dilute acid (e.g., HCl or acetic acid) to a neutral or slightly acidic pH. The precipitated solid is the final product, which is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to achieve high purity.[5]

The progress of these reactions would typically be monitored by Thin Layer Chromatography (TLC). Characterization of the final compound would involve techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the structure.[6][7]

Structural and Biological Context

The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[8][9] The incorporation of a furan moiety can further enhance the pharmacological profile of a molecule.[10][11] Compounds containing the 1,2,4-triazole-3-thiol core have demonstrated activities including:

  • Antifungal[8]

  • Antibacterial[12]

  • Antitubercular

  • Anticancer[12]

  • Antioxidant[13]

The thiol (-SH) group in the 3-position is significant as it can exist in a tautomeric equilibrium with a thione form (-C=S). This group also provides a handle for further chemical modifications to explore structure-activity relationships (SAR).[5]

While no specific signaling pathways involving 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol have been documented, its structural similarity to known bioactive molecules suggests it could be a candidate for screening in various therapeutic areas. For instance, many antifungal azoles function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Visualized Workflows and Relationships

Diagram 1: General Synthesis Workflow

Synthesis_Workflow A Furan-2-carbohydrazide C 1-(Furan-2-carbonyl)-4-ethylthiosemicarbazide A->C Reaction B Ethyl Isothiocyanate B->C Reaction D Base-catalyzed Cyclization (e.g., NaOH, Reflux) C->D E 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol D->E

Caption: A generalized workflow for the synthesis of the title compound.

Diagram 2: Thiol-Thione Tautomerism

Tautomerism Thiol Thiol Form (-SH) Thione Thione Form (C=S) Thiol->Thione Equilibrium

Caption: Tautomeric relationship of the 1,2,4-triazole-3-thiol core.

References

Spectroscopic and Synthetic Profile of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and predicts its spectroscopic signature based on established methodologies and data from analogous compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related triazole derivatives.

Compound Profile

PropertyValueSource
IUPAC Name 4-Ethyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneN/A
CAS Number 259153-94-1
Molecular Formula C₈H₉N₃OS[1]
Molecular Weight 195.24 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. These predictions are based on the analysis of structurally similar compounds reported in the literature.[2][3][4]

Predicted ¹H NMR Spectral Data
Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
~13.5 - 14.0Singlet1HSH (Thiol) / NH (Thione)
~7.6 - 7.8Multiplet1HFuran C5-H
~6.5 - 7.2Multiplet2HFuran C3-H, C4-H
~4.1 - 4.3Quartet2HN-CH₂-CH₃
~1.3 - 1.5Triplet3HN-CH₂-CH₃
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ ppm)Assignment
~165 - 170C=S (Thione)
~145 - 150Triazole C5
~140 - 145Furan C2
~110 - 120Furan C3, C4, C5
~40 - 45N-CH₂-CH₃
~13 - 16N-CH₂-CH₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3300N-H stretch (Thione tautomer)
~2900 - 3000C-H stretch (Aliphatic)
~2500 - 2600S-H stretch (Thiol tautomer)
~1600 - 1650C=N stretch
~1250 - 1300C=S stretch
Predicted Mass Spectrometry Data
m/zAssignment
195[M]⁺ (Molecular Ion)
167[M - C₂H₄]⁺
128[M - C₂H₅N₂]⁺
95[Furan-C=N]⁺

Proposed Synthesis Pathway

The synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol can be achieved via a multi-step process starting from furan-2-carboxylic acid hydrazide. This proposed pathway is based on well-established methods for the synthesis of similar 1,2,4-triazole-3-thiols.[2][4][5][6]

Synthesis_Pathway cluster_reagents A Furan-2-carboxylic acid hydrazide B 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide A->B Step 1 C 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol B->C Step 2 reagent1 Ethyl isothiocyanate reagent2 Alkaline medium (e.g., KOH) Reflux

Caption: Proposed synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Synthesis of 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve furan-2-carboxylic acid hydrazide (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To this solution, add ethyl isothiocyanate (1 equivalent).

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (Final Product)
  • Reaction Setup: The 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide intermediate (1 equivalent) is suspended in an aqueous solution of potassium hydroxide (2M).

  • Reaction Conditions: The mixture is heated under reflux for 3-5 hours until a clear solution is obtained.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis and characterization of the synthesized compound.

Spectroscopic_Analysis_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for spectroscopic analysis and structure confirmation.

Thiol-Thione Tautomerism

It is important to note that 1,2,4-triazole-3-thiols can exist in a tautomeric equilibrium between the thiol and thione forms. The predominance of one tautomer over the other is influenced by the solvent and the solid-state packing. Spectroscopic data, particularly IR and NMR, often show evidence of both forms.[2][4]

Tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione

Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.

This guide provides a predictive yet comprehensive framework for the synthesis and analysis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The experimental protocols and predicted data herein should serve as a valuable starting point for researchers venturing into the synthesis and study of this and related compounds.

References

An In-depth Technical Guide on the Thiol-Thione Tautomerism of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol. 1,2,4-triazole derivatives are of significant interest in medicinal chemistry, and understanding their tautomeric forms is crucial for drug design and development, as different tautomers can exhibit varied biological activities and physicochemical properties. This document outlines the synthesis, spectroscopic analysis, and computational investigation of the tautomeric equilibrium between the thiol and thione forms of the title compound. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related analogs to provide robust theoretical and practical frameworks for its study.

Introduction

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry. In heterocyclic compounds such as 1,2,4-triazoles, thiol-thione tautomerism plays a critical role in determining their chemical reactivity, aromaticity, and interaction with biological targets. The compound 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol can exist in two primary tautomeric forms: the thiol form and the thione form. The position of this equilibrium can be influenced by factors such as the physical state (solid, liquid, or gas), solvent polarity, temperature, and pH. Computational studies on similar 1,2,4-triazole-3-thiones suggest that the thione form is generally the more stable tautomer in the gas phase.[1][2]

The Tautomeric Equilibrium

The thiol-thione tautomerism in 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol involves the migration of a proton between the sulfur atom and a nitrogen atom in the triazole ring.

Caption: Thiol-Thione Tautomeric Equilibrium.

Synthesis and Characterization

Proposed Synthesis Workflow

Synthesis A Furan-2-carbohydrazide C 1-Ethyl-4-(furan-2-carbonyl)thiosemicarbazide A->C B Ethyl isothiocyanate B->C D Cyclization (alkaline medium, e.g., NaOH) C->D E 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol D->E Computation A Construct 3D structures of Thiol and Thione tautomers B Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain thermochemical data) B->C D Calculate Relative Energies (ΔE, ΔH, ΔG) C->D E Simulate Spectroscopic Data (IR, NMR) C->E F Analyze Results and Compare with Experimental Data D->F E->F XRay A Synthesize and Purify Compound B Grow Single Crystals (e.g., slow evaporation, vapor diffusion) A->B C X-ray Data Collection (Diffractometer) B->C D Structure Solution and Refinement C->D E Analysis of Crystal Structure (Identify tautomeric form) D->E

References

Crystal Structure Analysis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, a complete, publicly available crystal structure analysis for the specific compound 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol could not be located in the referenced scientific literature. This guide, therefore, provides a comprehensive overview of the compound's known properties, a plausible synthetic route, and a standardized experimental protocol for its crystal structure determination based on methodologies reported for analogous compounds. This document is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The functionalization of the triazole ring, particularly with a thiol group at the 3-position and various substituents at the 4- and 5-positions, can significantly influence the molecule's biological and physicochemical characteristics. This guide focuses on the specific derivative, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, providing a framework for its synthesis, characterization, and eventual crystal structure analysis.

Compound Identification:

PropertyValueReference
Compound Name 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol[1][2]
CAS Number 259153-94-1[1][2]
Molecular Formula C₈H₉N₃OS[1][2]
Molecular Weight 195.24 g/mol [1][2]

Proposed Synthesis Pathway

The synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step reaction sequence, commencing from furan-2-carboxylic acid hydrazide. This pathway involves the formation of a thiosemicarbazide intermediate, followed by cyclization in an alkaline medium.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furan-2-carboxylic acid hydrazide (1.26 g, 0.01 mol) in absolute ethanol (50 mL).

  • Addition of Reagent: To this solution, add ethyl isothiocyanate (0.87 g, 0.01 mol).

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: The 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide intermediate (0.01 mol) is suspended in an aqueous solution of sodium hydroxide (8-10%, 50 mL) in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: The mixture is heated under reflux for 3-5 hours.

  • Work-up: After cooling the reaction mixture to room temperature, the solution is filtered to remove any insoluble impurities.

  • Precipitation: The clear filtrate is then carefully acidified with a dilute solution of hydrochloric acid or acetic acid to a pH of 5-6.

  • Isolation and Purification: The precipitate that forms is filtered, washed thoroughly with water, and dried. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.[3][4]

Proposed Crystal Structure Analysis Workflow

The following section outlines a standard experimental workflow for the single-crystal X-ray diffraction analysis of the title compound.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. A common method for crystallizing organic compounds is slow evaporation:

  • Solvent Selection: Dissolve the purified 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., chloroform, ethanol, or a mixture of solvents) at a slightly elevated temperature to achieve saturation.[5]

  • Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature.

  • Crystal Growth: Over a period of several days to weeks, the solvent will slowly evaporate, leading to the formation of single crystals suitable for X-ray analysis.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: Data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[5]

  • Data Collection Parameters: The data is collected at a controlled temperature, often 296(2) K or a lower temperature (e.g., 100 K) to minimize thermal vibrations.[5] A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental effects (e.g., Lorentz and polarization factors).

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors.

  • Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Finalization: The final refinement results in the determination of unit cell parameters, atomic coordinates, bond lengths, bond angles, and other crystallographic details. The quality of the final structure is assessed by parameters such as R-factor and goodness-of-fit.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Data Output synthesis Synthesis of Compound purification Recrystallization/Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection (X-ray Diffractometer) crystal_formation->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file tables Tables of Bond Lengths, Angles, etc. structure_refinement->tables

Proposed experimental workflow for crystal structure analysis.

Predicted and Analogous Characterization Data

While specific experimental data for the title compound is limited, the following tables summarize expected and reported data for closely related 5-furan-2-yl-4H-1,2,4-triazole-3-thiol derivatives. This information can be valuable for the characterization of the newly synthesized compound.

Table 1: Predicted Spectroscopic Data for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

TechniqueExpected Chemical Shifts / BandsNotes
¹H-NMR δ 13-14 (s, 1H, SH), δ 6.5-7.8 (m, 3H, furan), δ ~4.0 (q, 2H, CH₂), δ ~1.3 (t, 3H, CH₃)The thiol proton (SH) is expected to be a broad singlet at a downfield chemical shift. The ethyl group will show a characteristic quartet and triplet. The furan protons will appear as multiplets.
IR (cm⁻¹) ~3100 (N-H, if in thione form), ~2600 (S-H, thiol form), ~1620 (C=N), ~1250 (C=S)The presence and position of the S-H or N-H stretch can provide insight into the thiol-thione tautomerism of the compound in the solid state.[3][6]

Table 2: Crystal Data for an Analogous Furan-Triazole Compound (Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1][5][7]thiadiazol-3-yl]-2,6-dimethylnicotinate) [5]

ParameterValue
Formula C₁₇H₁₅N₅O₃S
Molecular Weight 369.40
Crystal System Triclinic
Space Group P-1
a (Å) 8.094 (4)
b (Å) 10.535 (5)
c (Å) 10.996 (5)
α (°) 66.699 (5)
β (°) 73.683 (5)
γ (°) 80.998 (5)
Volume (ų) 825.4 (7)
Z 2
Temperature (K) 296 (2)
Radiation Mo Kα

This data for a related, more complex molecule illustrates the type of quantitative information that would be obtained from a successful single-crystal X-ray diffraction experiment.

Conclusion

This technical guide provides a projected pathway for the synthesis and comprehensive structural elucidation of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. While a definitive crystal structure remains to be reported, the methodologies outlined herein, based on established protocols for analogous compounds, offer a robust framework for researchers. The successful crystallization and X-ray diffraction analysis of this compound will provide invaluable insights into its three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in drug design and materials science.

References

Novel Synthesis Routes for Furan-Containing Triazole Thiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores novel and efficient synthesis routes for furan-containing triazole thiols, a class of heterocyclic compounds with significant therapeutic potential. The document outlines conventional and modern synthetic methodologies, provides detailed experimental protocols, and presents quantitative data to facilitate comparison and replication. Furthermore, it delves into the biological mechanisms of action, offering insights into their potential as antimicrobial and anticancer agents through signaling pathway diagrams.

Introduction

Furan-containing 1,2,4-triazole-3-thiols are a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The unique structural features of the furan ring coupled with the versatile binding capabilities of the triazole thiol moiety contribute to their potent pharmacological effects. This guide focuses on the synthesis of the core structure, 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, and its derivatives, presenting both classical and innovative, greener synthetic approaches.

Synthesis Methodologies

The synthesis of furan-containing triazole thiols can be broadly categorized into conventional thermal methods and modern energy-assisted techniques such as microwave and ultrasound irradiation. These novel methods offer significant advantages in terms of reaction time, yield, and environmental impact.

Conventional Synthesis Route

The most established method for the synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol proceeds through a multi-step process starting from furan-2-carboxylic acid hydrazide. This pathway involves the formation of a key thiosemicarbazide intermediate, followed by an alkaline-mediated intramolecular cyclization.

Experimental Workflow: Conventional Synthesis

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A Furan-2-carboxylic acid hydrazide B Potassium Dithiocarbazinate Intermediate A->B  CS2, KOH, Ethanol   C 1-(Furan-2-oyl)thiosemicarbazide B->C  Hydrazine Hydrate   D 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol C->D  Aq. NaOH, Reflux   E Final Product (Precipitate) D->E  Dil. HCl  

Conventional synthesis workflow for 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.
Novel Synthesis Routes: Green Chemistry Approaches

To address the demand for more sustainable and efficient chemical processes, microwave-assisted and ultrasound-assisted syntheses have emerged as powerful alternatives to conventional heating.

Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields.[4] This technique is particularly effective for the cyclization step in triazole synthesis.

Experimental Workflow: Microwave-Assisted Synthesis

G A 1-(Furan-2-oyl)thiosemicarbazide B Reaction Mixture in Microwave Vial A->B  Aq. NaOH   C Microwave Irradiation B->C  Set Power & Temp   D Acidification C->D  Cooling   E Final Product D->E  Dil. HCl  

Microwave-assisted cyclization for furan-containing triazole thiol synthesis.

Sonication, the application of ultrasound energy to a reaction, can enhance chemical reactivity through acoustic cavitation. This method promotes faster and more efficient reactions under milder conditions, aligning with the principles of green chemistry.[5]

Experimental Workflow: Ultrasound-Assisted Synthesis

G A 1-(Furan-2-oyl)thiosemicarbazide B Reaction Mixture in Sonication Bath A->B  Aq. NaOH   C Ultrasonic Irradiation B->C  Set Frequency & Time   D Work-up C->D  Filtration   E 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol D->E  Recrystallization  

Ultrasound-assisted cyclization for furan-containing triazole thiol synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various furan-containing triazole thiol derivatives using the methods described.

Table 1: Synthesis of 5-(Furan-2-yl)-4-substituted-4H-1,2,4-triazole-3-thiols

CompoundSubstituent (R)MethodYield (%)Melting Point (°C)Reference
1 HConventional78245-247[6]
2 PhenylConventional75260-262[7]
3 4-ChlorophenylConventional72278-280[7]
4 4-MethylphenylConventional68255-257[7]
5 BenzylConventional65198-200[8]

Table 2: Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives

CompoundDerivativeMethodYield (%)Melting Point (°C)Reference
6 4-AminoConventional85202-204[1]
7 4-(Benzylideneamino)Conventional59197-198[1]
8 4-((4-Chlorobenzylidene)amino)Conventional59225-226[1]
9 4-((4-Methoxybenzylidene)amino)Conventional53205-206[1]

Detailed Experimental Protocols

General Procedure for Conventional Synthesis of 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • Synthesis of Potassium 3-(furan-2-oyl)dithiocarbazate: A solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL) is cooled in an ice bath. Furan-2-carboxylic acid hydrazide (0.1 mol) is added, followed by the dropwise addition of carbon disulfide (0.15 mol) over 30 minutes with constant stirring. The reaction mixture is stirred for an additional 12-16 hours at room temperature. The precipitated solid is filtered, washed with cold ether, and dried.

  • Synthesis of 1-(Furan-2-oyl)thiosemicarbazide: The potassium salt from the previous step (0.1 mol) is dissolved in water, and hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 1 hour, during which the color of the solution may change and hydrogen sulfide gas is evolved. The solution is then cooled and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Cyclization to 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol: The 1-(furan-2-oyl)thiosemicarbazide (0.05 mol) is added to an aqueous solution of sodium hydroxide (8%, 50 mL) and refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with cold water, and recrystallized from ethanol to afford the pure product.

General Procedure for Microwave-Assisted Synthesis of 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • A mixture of 1-(furan-2-oyl)thiosemicarbazide (1 mmol) and an aqueous solution of sodium hydroxide (2M, 5 mL) is placed in a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • The vial is sealed and placed in a microwave reactor.

  • The mixture is irradiated at a constant power of 150 W and a temperature of 120°C for 10-15 minutes.

  • After the reaction is complete, the vial is cooled to room temperature.

  • The contents are transferred to a beaker, and the solution is acidified with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.[4][9]

General Procedure for Ultrasound-Assisted Synthesis of 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • In a flask, 1-(furan-2-oyl)thiosemicarbazide (1 mmol) is suspended in an aqueous solution of sodium hydroxide (2M, 20 mL).

  • The flask is partially submerged in an ultrasonic bath.

  • The mixture is irradiated with ultrasound (e.g., 40 kHz) at 50-60°C for 30-45 minutes. Reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with dilute hydrochloric acid.

  • The solid is collected by filtration, washed with water, and purified by recrystallization from ethanol.[5][10]

Biological Signaling Pathways

Furan-containing triazole thiols exert their biological effects by interacting with various molecular targets, leading to the modulation of key signaling pathways involved in cancer and microbial pathogenesis.

Anticancer Mechanisms of Action

Recent studies have shown that 1,2,4-triazole derivatives can act as potent anticancer agents through multiple mechanisms, including the inhibition of tubulin polymerization and the blockade of crucial receptor tyrosine kinases.[3][11]

Certain triazole derivatives function as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and induces apoptosis.[1][12]

G A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Microtubule Dynamics (Essential for Mitosis) B->C D Cell Cycle Arrest (G2/M) C->D E Apoptosis D->E F Furan-Triazole Thiol F->B  Inhibits  

Mechanism of tubulin polymerization inhibition by furan-triazole thiols.

Triazole derivatives have been identified as inhibitors of key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[13][14] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR Inhibitor Furan-Triazole Thiol Inhibitor->EGFR  Inhibits   Inhibitor->BRAF  Inhibits  

Inhibition of EGFR and BRAF signaling pathways by furan-triazole thiols.
Antimicrobial Mechanism of Action

The antimicrobial activity of furan-containing triazole thiols is often attributed to their ability to inhibit essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like DNA gyrase, which is crucial for DNA replication and repair in bacteria.[15][16]

G A Bacterial DNA B DNA Gyrase A->B  Substrate   C DNA Replication & Repair B->C  Catalyzes   D Bacterial Cell Death C->D Essential for Survival E Furan-Triazole Thiol E->B  Inhibits  

References

Biological activity screening of novel triazole-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Novel Triazole-Thiol Derivatives

Introduction

Heterocyclic compounds containing the 1,2,4-triazole nucleus are a significant class of compounds in medicinal chemistry, renowned for their broad and potent biological activities.[1][2] Among these, 1,2,4-triazole-3-thiol derivatives, characterized by the presence of a thiol (-SH) group, have garnered substantial interest. This functional group often enhances the pharmacological profile of the parent triazole, leading to a wide array of biological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][3][4]

The versatility of the triazole ring, considered a bioisostere of moieties like amides and other heterocycles, allows it to interact effectively with various biological receptors through hydrogen bonding and dipole interactions.[2][5] The ongoing challenge of drug resistance, particularly in antimicrobial and anticancer therapies, necessitates the discovery of novel chemical scaffolds.[6] Triazole-thiol derivatives represent a promising avenue for developing new therapeutic agents with potentially different mechanisms of action.

This technical guide provides a comprehensive overview of the biological screening of novel triazole-thiol derivatives. It details common synthetic strategies, presents quantitative biological activity data, outlines key experimental protocols, and visualizes critical workflows and pathways for researchers, scientists, and drug development professionals.

General Synthesis Overview

The synthesis of novel 4H-1,2,4-triazole-3-thiol derivatives often begins with commercially available starting materials and proceeds through several key steps. A common route involves the initial formation of a thiocarbohydrazide or a 1,3,4-oxadiazole intermediate, which is then cyclized to form the core 4-amino-1,2,4-triazole-3-thiol structure. This intermediate serves as a versatile scaffold for introducing various substituents, typically by forming Schiff bases through condensation with different aromatic aldehydes.[1][6] The selection of these aldehydes, often bearing diverse electron-donating or electron-withdrawing groups, is crucial for studying structure-activity relationships (SAR).[1]

G start Starting Materials (e.g., Isonicotinic acid hydrazide, CS2, KOH) oxadiazole 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (Intermediate 1) start->oxadiazole Cyclization aminotriazole 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Core Scaffold) oxadiazole->aminotriazole Reaction with Hydrazine Hydrate final_product Final Triazole-Thiol Derivatives (Schiff Bases) aminotriazole->final_product aldehydes Substituted Aromatic Aldehydes aldehydes->final_product Condensation

Fig. 1: General synthesis workflow for novel triazole-thiol derivatives.

Antimicrobial and Antifungal Activity Screening

Triazole-thiol derivatives are frequently evaluated for their efficacy against a panel of pathogenic microbes, including Gram-positive bacteria, Gram-negative bacteria, and various fungal strains.[1][6] The presence of different substituents on the triazole scaffold can significantly influence the antimicrobial spectrum and potency.[1]

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative triazole-thiol derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antibacterial Activity of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols

Compound IDSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. typhi (MIC, µg/mL)Reference
4a 4-ClGood ActivityGood ActivityGood ActivityGood Activity[1]
4b 4-FGood ActivityGood ActivityGood ActivityGood Activity[1]
4c 4-OH1620ModerateModerate[1]
4e 4-OCH₃ModerateModerate2531[1]
4f 3,4,5-(OCH₃)₃Poor ActivityPoor ActivityPoor ActivityPoor Activity[1]

Data synthesized from Prafulla M. Sabale & Pooja Mehta (2015).[1] "Good/Moderate/Poor Activity" is used where specific MIC values were not provided in the summary text.

Table 2: Antifungal Activity of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols

Compound IDSubstituent (R)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
4e 4-OCH₃2432[1]
Others -Less ActiveLess Active[1]

Data synthesized from Prafulla M. Sabale & Pooja Mehta (2015).[1]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[7][8] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism.[8][9]

Materials:

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard (approx. 10^6 CFU/mL)[10]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal drugs (e.g., Gentamycin, Nystatin)[2]

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri plates and allow it to solidify in a laminar flow hood.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile spreader.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the designated wells.[8] Also, add the standard drug and the solvent control (e.g., DMSO) to separate wells on the same plate.[7]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 2 hours) at a low temperature (e.g., 4-8 °C) to permit the diffusion of the compounds into the agar before microbial growth begins.[7][8]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-28°C for 48-72 hours for fungi).[7][10]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).

  • Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. This qualitative result can be followed by quantitative methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

G prep_media Prepare & Pour Sterile Agar Medium inoculate Inoculate Plate with Test Microorganism prep_media->inoculate create_wells Create Wells in Agar inoculate->create_wells load_samples Load Wells: 1. Test Compounds 2. Standard Drug 3. Solvent Control create_wells->load_samples prediffuse Pre-diffusion (e.g., 4°C for 1h) load_samples->prediffuse incubate Incubate (e.g., 37°C for 24h) prediffuse->incubate measure Measure Zone of Inhibition (mm) incubate->measure determine_mic Determine MIC (Broth Dilution) measure->determine_mic Quantitative Follow-up

Fig. 2: Experimental workflow for the Agar Well Diffusion assay.

Anticancer Activity Screening

The search for novel anticancer agents with improved efficacy and lower toxicity is a critical area of drug discovery.[5] Triazole-thiol derivatives have been investigated for their cytotoxic effects against various human cancer cell lines, including those from melanoma, breast, and pancreatic cancers.[5][11]

Data Presentation: Anticancer Activity

The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxicity. It represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Cytotoxic Activity of 1,2,4-triazole-3-thiol Hydrazone Derivatives

Compound IDSubstituent on Hydrazone MoietyIGR39 (Melanoma) EC₅₀ (µM)MDA-MB-231 (Breast) EC₅₀ (µM)Panc-1 (Pancreatic) EC₅₀ (µM)Reference
4 2-Oxindole11.2 ± 0.9> 50> 50[5]
7 5-Fluoro-2-oxindole4.9 ± 0.3> 50> 50[5]
8 5-Trifluoromethoxy-2-oxindole4.3 ± 0.3> 50> 50[5]
14 2-Hydroxy-4-methoxybenzene44.8 ± 3.617.0 ± 1.324.3 ± 2.0[5]
17 2-Hydroxybenzene8.8 ± 0.710.6 ± 0.912.3 ± 1.0[5]
18 2-Hydroxy-5-nitrobenzene2.4 ± 0.22.1 ± 0.23.5 ± 0.3[5]
19 2,4-Dihydroxybenzene47.9 ± 3.815.6 ± 1.219.8 ± 1.6[5]

Data extracted from Baryniene et al. (2022).[5]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13]

Materials:

  • 96-well flat-bottom sterile plates

  • Human cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of medium.[14] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well to achieve a final concentration of about 0.5 mg/mL.[13][15]

  • Formazan Formation: Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[13]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.

G seed_cells Seed Cancer Cells in 96-Well Plate incubate1 Incubate Overnight (Allow Attachment) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Compounds incubate1->treat_cells incubate2 Incubate for Treatment Period (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add Solubilization Solution (DMSO) incubate3->solubilize read_plate Read Absorbance (OD at 570 nm) solubilize->read_plate calculate_ic50 Calculate % Viability & Determine IC50 Value read_plate->calculate_ic50

Fig. 3: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathway Investigation

Advanced screening may involve elucidating the mechanism of action. Small-molecule kinase inhibitors are a strategic approach for cancer treatment.[5] While detailed pathway analysis is complex, preliminary studies can suggest interactions with specific signaling cascades, such as the Hippo pathway, which is crucial for regulating cell proliferation.

G compound Triazole-Thiol Derivative lats_kinase LATS Kinase compound->lats_kinase Inhibition hippo_pathway Hippo Signaling Pathway lats_kinase->hippo_pathway Modulation proliferation Uncontrolled Cell Proliferation hippo_pathway->proliferation Inhibits apoptosis Apoptosis / Controlled Growth hippo_pathway->apoptosis Promotes

Fig. 4: Simplified diagram of a potential anticancer mechanism of action.

Conclusion

Novel 1,2,4-triazole-3-thiol derivatives continue to be a highly valuable scaffold in the field of medicinal chemistry. Systematic biological screening, utilizing robust and reproducible assays such as the agar well diffusion and MTT methods, is essential for identifying lead compounds. The quantitative data derived from these screenings, particularly when coupled with structure-activity relationship studies, provides a rational basis for the design and synthesis of next-generation therapeutic agents. The promising antimicrobial and anticancer activities reported for this class of compounds underscore their potential to address the urgent global need for new and more effective drugs.

References

In Silico Prediction of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The convergence of computational science and pharmacology has opened new frontiers in drug discovery, enabling the rapid screening and prediction of the biological activity of novel chemical entities. This guide provides an in-depth technical overview of the in silico methodologies for predicting the bioactivity of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. This compound belongs to the 1,2,4-triazole class of heterocycles, which, particularly when substituted with a furan ring, has shown a wide range of pharmacological activities.[1][2] Derivatives of 1,2,4-triazole-3-thione are known to exhibit antimicrobial, antitumor, anti-inflammatory, analgesic, antidiabetic, and antioxidant properties.[3] The furan ring is a common pharmacophore in many therapeutic agents, contributing to antibacterial, antiviral, anti-inflammatory, and anticancer activities.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to leveraging computational tools for bioactivity prediction.

Core Methodologies for In Silico Bioactivity Prediction

The in silico prediction of bioactivity for a novel compound like 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol involves a multi-step computational workflow. This process typically includes target identification, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Target Identification and Validation

The initial step is to identify potential biological targets with which the compound might interact. This can be achieved through various computational methods, including ligand-based and structure-based approaches. Given the known activities of similar triazole and furan derivatives, potential targets could include microbial enzymes, inflammatory pathway proteins, and cancer-related kinases.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6] This method is crucial for understanding the binding affinity and interaction patterns between 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and its potential biological targets. The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the binding affinity.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is generated and optimized using a molecular mechanics force field (e.g., MMFF94).

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the receptor. The search space is defined by a grid box encompassing the active site.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the binding energy and interactions with key amino acid residues.

ADMET Prediction

Predicting the ADMET properties of a compound is a critical step in early-stage drug discovery, as poor pharmacokinetic profiles are a major cause of drug candidate failure.[7] Various computational models can predict properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Experimental Protocol: In Silico ADMET Prediction

  • Input: The 2D structure of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is provided as input to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on the compound's structure.

  • Data Interpretation: The predicted ADMET properties are compared against established thresholds for drug-likeness (e.g., Lipinski's rule of five) to assess the compound's potential as a drug candidate.

Data Presentation: Predicted Bioactivity Profile

The following tables summarize hypothetical quantitative data that could be generated from the in silico prediction workflow for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Table 1: Predicted Molecular Docking Scores against Potential Targets

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPotential Bioactivity
Staphylococcus aureus DNA Gyrase B1KZN-8.5ASP73, ASN46, GLY77Antibacterial
Cyclooxygenase-2 (COX-2)3LN1-7.9ARG120, TYR355, SER530Anti-inflammatory
Epidermal Growth Factor Receptor (EGFR)1M17-9.2LEU718, VAL726, ALA743Anticancer
Human Cathepsin B1SP4-8.1GLN19, CYS25, HIS199Anticancer

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )195.24< 500
LogP (Octanol/Water Partition Coefficient)2.15< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Aqueous Solubility (logS)-3.5> -4
Blood-Brain Barrier PermeabilityLow-
CYP2D6 InhibitorNo-
CYP3A4 InhibitorYes-
hERG InhibitionLow risk-
Ames MutagenicityNon-mutagen-

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the computational workflows and potential biological pathways.

In_Silico_Prediction_Workflow cluster_input Input Molecule cluster_prediction In Silico Prediction cluster_output Predicted Output Molecule 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol Target_ID Target Identification Molecule->Target_ID Ligand-based & Structure-based Docking Molecular Docking Molecule->Docking ADMET ADMET Prediction Molecule->ADMET Target_ID->Docking Identified Targets Bioactivity Bioactivity Profile Docking->Bioactivity Pharmacokinetics Pharmacokinetic Profile ADMET->Pharmacokinetics Toxicity Toxicity Assessment ADMET->Toxicity

In Silico Bioactivity Prediction Workflow.

Potential_Signaling_Pathway cluster_molecule Compound cluster_pathway Potential Anti-inflammatory Pathway cluster_effect Biological Effect Compound 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Anti_inflammatory_Effect Anti-inflammatory Effect Inflammation->Anti_inflammatory_Effect Reduction

Hypothetical Anti-inflammatory Signaling Pathway.

Conclusion

In silico prediction methods offer a powerful and resource-efficient approach to assess the potential bioactivity of novel compounds like 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. By integrating techniques such as molecular docking and ADMET prediction, researchers can gain valuable insights into a compound's pharmacological profile at an early stage of the drug discovery process. The methodologies and hypothetical data presented in this guide provide a framework for the computational evaluation of this and other novel chemical entities, facilitating the identification of promising candidates for further experimental validation. The combination of furan and 1,2,4-triazole moieties suggests a high potential for diverse biological activities, making in silico screening a valuable first step in uncovering its therapeutic potential.[2]

References

An In-depth Technical Guide on the Mechanism of Action of Furan-Based Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-based triazoles represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly as antifungal agents. Their core mechanism of action lies in the targeted disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and in vitro efficacy of furan-based triazoles. Detailed experimental protocols for their synthesis and antifungal susceptibility testing are provided, alongside a quantitative summary of their activity against various pathogenic fungi. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the complex biological and methodological processes involved in their investigation.

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the development of novel therapeutic agents. Furan-based triazoles have emerged as a compelling area of research due to their potent antifungal activity. This activity is primarily attributed to the synergistic pharmacophoric properties of the furan ring and the 1,2,4-triazole nucleus. The triazole moiety is a well-established inhibitor of cytochrome P450 enzymes, while the furan ring can enhance the compound's binding affinity and pharmacokinetic profile. This guide delves into the fundamental aspects of furan-based triazoles, offering a technical resource for researchers in the field of mycology and medicinal chemistry.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of furan-based triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3][4]

The 1,2,4-triazole ring of these compounds coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[5] This enzymatic blockade leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[6] The accumulation of these aberrant sterols disrupts the normal structure and function of the cell membrane, leading to increased permeability, inhibition of cell growth, and ultimately, fungal cell death.[2]

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by furan-based triazoles.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Thiolase, HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene Squalene synthase (ERG9) squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene epoxidase (ERG1) lanosterol Lanosterol squalene_epoxide->lanosterol Lanosterol synthase (ERG7) cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 methylated_sterols 14α-methylated sterols (Toxic accumulation) membrane Fungal Cell Membrane (Disrupted integrity) methylated_sterols->membrane Disruption ergosterol Ergosterol ergosterol->membrane Incorporation inhibitor Furan-Based Triazoles inhibitor->cyp51 Inhibition cyp51->methylated_sterols cyp51->ergosterol Multiple steps including ERG3, ERG5, ERG6, ERG24 Synthesis_Workflow furan_acid Furan-2-carboxylic acid ester Methyl furan-2-carboxylate furan_acid->ester Esterification (MeOH, H+) hydrazide Furan-2-carbohydrazide ester->hydrazide Hydrazinolysis (Hydrazine hydrate) intermediate N'-acyl imidate intermediate hydrazide->intermediate Reaction with Orthoester/Imidate triazole 3-(Furan-2-yl)-5-substituted-1,2,4-triazole intermediate->triazole Cyclization (Heat or Acid catalyst) Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Microplate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Furan-Based Triazole in Microplate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-triazole scaffold, combined with a furan moiety, is a recognized pharmacophore present in various biologically active agents.[1][2] Derivatives of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol have demonstrated a wide spectrum of pharmacological activities and are considered promising for further research.[3][4] This protocol outlines a reliable two-step synthetic pathway, starting from furan-2-carboxylic acid hydrazide, proceeding through a key thiosemicarbazide intermediate, followed by alkaline-mediated cyclization. Detailed experimental procedures, materials, and characterization data are provided to ensure reproducibility.

Introduction and Application Notes

The 1,2,4-triazole ring is a fundamental structural motif in a multitude of pharmaceutical agents, including well-known drugs like fluconazole and ribavirin.[1] The incorporation of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions allows for extensive structural diversification and modulation of biological activity.[2] Specifically, the fusion of a furan ring system with the triazole-thiol core has been a subject of significant research, yielding compounds with potential antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][5]

The target compound, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (CAS No. 259153-94-1), belongs to this promising class of molecules.[6] Its synthesis is crucial for enabling further investigation into its structure-activity relationships (SAR), mechanism of action, and potential as a lead compound in drug discovery programs. The protocol detailed herein is based on well-established chemical transformations for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[7][8][9] The general strategy involves the reaction of an acid hydrazide with an isothiocyanate to form an acylthiosemicarbazide, which is then cyclized under basic conditions to yield the desired triazole ring.[7][10]

Synthetic Pathway Overview

The synthesis is accomplished via a two-step process:

  • Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide. Furan-2-carboxylic acid hydrazide is reacted with ethyl isothiocyanate in an alcoholic solvent to yield the N,N'-disubstituted thiosemicarbazide intermediate.

  • Step 2: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The thiosemicarbazide intermediate undergoes intramolecular cyclization and dehydration in the presence of a base, such as sodium hydroxide, to form the final triazole-thiol product.

// Reactants A [label="Furan-2-carboxylic\nacid hydrazide"]; B [label="Ethyl isothiocyanate"];

// Intermediate C [label="1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide", fillcolor="#FBBC05", fontcolor="#202124"];

// Product D [label="4-Ethyl-5-furan-2-yl-4H-\n1,2,4-triazole-3-thiol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents R1 [label="+ Ethanol\nReflux", shape=plaintext]; R2 [label="NaOH (aq)\nReflux", shape=plaintext];

// Flow {rank=same; A; B;} A -> R1 [arrowhead=none]; B -> R1 [arrowhead=none]; R1 -> C [label="Step 1"]; C -> R2 [arrowhead=none]; R2 -> D [label="Step 2\n(Cyclization)"]; } } Caption: General two-step synthesis of the target compound.

Experimental Protocol

3.1 Materials and Equipment

Reagents & SolventsEquipment
Furan-2-carboxylic acid hydrazideRound-bottom flasks (100 mL, 250 mL)
Ethyl isothiocyanateReflux condenser
Ethanol (Absolute)Magnetic stirrer and stir bar
Sodium Hydroxide (NaOH)Heating mantle or oil bath
Glacial Acetic AcidBuchner funnel and filter paper
Distilled WaterBeakers and graduated cylinders
pH indicator paper
Rotary evaporator
Melting point apparatus

3.2 Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve furan-2-carboxylic acid hydrazide (0.05 mol, 6.3 g) in 100 mL of absolute ethanol.

  • Gently heat the mixture with stirring until a clear solution is obtained.

  • To this solution, add ethyl isothiocyanate (0.05 mol, 4.35 g, 4.4 mL) dropwise over 5 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A white crystalline solid should precipitate.

  • If precipitation is slow, the mixture can be cooled further in an ice bath or stored at 4°C overnight.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

3.3 Step 2: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Place the dried 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide (0.04 mol, 8.5 g) from Step 1 into a 250 mL round-bottom flask.

  • Add 80 mL of a 2 M aqueous sodium hydroxide solution (0.16 mol NaOH).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours. The solid will dissolve as the reaction proceeds.

  • After reflux, cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the cold solution to a pH of 5-6 by the dropwise addition of glacial acetic acid. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product thoroughly with cold distilled water to remove any residual salts.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

  • Dry the final product in a vacuum oven.

Data Presentation

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceYield (%)Melting Point (°C)
Intermediate (Thiosemicarbazide)C₈H₁₁N₃O₂S213.26White crystalline solid~85-95Literature dependent
Final Product (Triazole-thiol)C₈H₉N₃OS195.24Off-white/pale yellow solid~70-85Literature dependent

Table 2: Spectroscopic Characterization Data (Predicted)

Compound¹H NMR (δ, ppm in DMSO-d₆)IR (ν, cm⁻¹)
Final Product ~13.5 (s, 1H, SH), 7.8-7.9 (m, 1H, furan), 6.6-6.8 (m, 2H, furan), 4.0-4.2 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃)~3100 (N-H stretch, thione form), ~2550 (S-H stretch, thiol form), ~1620 (C=N stretch), ~1300 (C=S stretch)

Note: Actual spectral data should be obtained and confirmed upon synthesis. The presence of both N-H and S-H bands in IR spectra, along with a downfield proton signal in ¹H NMR, indicates the existence of thiol-thione tautomerism, which is common for this class of compounds.[11]

Visualization of Experimental Workflow

References

Application Notes and Protocols for Antimicrobial Activity Assay of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a thiol group and various substituents on the triazole ring can significantly influence their biological efficacy. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of a specific triazole derivative, 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol. The methodologies described herein are fundamental for determining its spectrum of activity and potency against a panel of pathogenic microorganisms.

While specific experimental data on the antimicrobial activity of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol is not extensively published, the following protocols and data tables are presented based on established methods for analogous triazole derivatives.[1][2][3][4] These notes serve as a comprehensive guide for researchers initiating antimicrobial screening of this compound.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative data that could be expected for this class of compounds against common bacterial and fungal strains.

Table 1: Representative Antimicrobial Activity Data for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol

Test MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Gram-Positive Bacteria
Staphylococcus aureus25923163218
Bacillus subtilis6633326415
Gram-Negative Bacteria
Escherichia coli2592264>12812
Pseudomonas aeruginosa27853>128>1288
Fungi
Candida albicans10231326414
Aspergillus niger1640464>12811
Reference Standards
Ciprofloxacin (Bacteria)-0.5 - 21 - 425 - 35
Fluconazole (Fungi)-1 - 82 - 1620 - 30

Disclaimer: The data presented in this table is illustrative and based on the reported activities of structurally similar 1,2,4-triazole derivatives. Actual experimental values for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol must be determined empirically.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculum Preparation: From a fresh 18-24 hour culture, prepare a suspension of the test microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[6]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the test compound.[8][9][10]

Materials:

  • 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks: Impregnate sterile paper disks with a known concentration of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol solution and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[11]

  • Disk Placement: Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate, ensuring firm contact.[9] Place disks at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.[11]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This test is typically performed after determining the MIC.[14]

Materials:

  • Results from the broth microdilution (MIC) test

  • Sterile MHA plates

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12][13]

Visualizations

The following diagrams illustrate the workflows for the described antimicrobial assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compound Prepare Stock Solution of Test Compound serial_dilute Perform Serial Dilutions of Compound in Plate prep_compound->serial_dilute prep_plate Dispense Broth into 96-well Plate prep_plate->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_disk Impregnate Disks with Test Compound place_disks Place Disks on Inoculated Agar prep_disk->place_disks prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate to Create a Lawn prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (35°C, 18-24h) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Agar Disk Diffusion (Kirby-Bauer) Assay.

MBC_Workflow cluster_assay Assay Execution cluster_results Results mic_plate MIC Plate (Post-Incubation) subculture Subculture from Wells with No Visible Growth mic_plate->subculture plate_aliquots Plate Aliquots onto MHA Plates subculture->plate_aliquots incubate Incubate MHA Plates (35°C, 18-24h) plate_aliquots->incubate count_colonies Count Colonies and Determine MBC incubate->count_colonies

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

References

Application Notes and Protocols for Antifungal Screening of Triazole-Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antifungal screening of novel triazole-thiol compounds. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in determining the antifungal efficacy of this promising class of compounds.

Introduction

Triazole-thiol derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antifungal properties.[1][2] Their mechanism of action often involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The disruption of ergosterol synthesis leads to altered membrane permeability and ultimately inhibits fungal growth.[3] This document details standardized methods for evaluating the antifungal potential of newly synthesized triazole-thiol compounds.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various triazole-thiol derivatives against common fungal pathogens as reported in the literature. These values provide a quantitative measure of the antifungal potency of the compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Triazole-Thiol Derivatives against Candida albicans

Compound/DerivativeMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesNo activity[5]
4-amino-substituted-1,2,4-triazole-3-thiol derivative (4e)>100[6]
Thiol-substituted 1,2,4-triazole amic acids (ATTP and ATTN)Mild activity (not quantified)[2]
4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiolHigh activity (approaching Nystatin)[7]
3,4-dichlorobenzyl triazole-thionePotent activity (not quantified)[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Triazole-Thiol Derivatives against Aspergillus niger

Compound/DerivativeMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesNo activity[5]
4-amino-substituted-1,2,4-triazole-3-thiol derivative (4e)>100[6]
5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thioneHigh activity (not quantified)[8]
7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][5][9]triazole-3-thiolSignificant activity (not quantified)[8]

Table 3: Minimum Inhibitory Concentration (MIC) of Triazole-Thiol Derivatives against Other Fungal Species

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b, 5c, 5d, 5e, 5m, 5n)Microsporum gypseumSuperior to Ketoconazole[5]
1,2,4-triazole-3-thiol derivativesCandida albicans3.12-25
Thio-triazole derivativesFungi (unspecified)Effective activity[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a gold-standard method for determining the MIC of antifungal agents.[10][11][12]

Objective: To determine the lowest concentration of a triazole-thiol compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Test triazole-thiol compounds

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline (0.9% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

  • Standard antifungal drugs (e.g., Fluconazole, Ketoconazole) for quality control

Procedure:

  • Preparation of Fungal Inoculum:

    • From a fresh culture, select 3-5 colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the triazole-thiol compound in DMSO.[13]

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[3][12]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilution Prepare Serial Dilutions of Triazole-Thiol Compound Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Visually Read MIC Incubation->Reading Result Determine Lowest Concentration Inhibiting Growth Reading->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

This assay provides information on the rate and extent of fungal killing over time, helping to distinguish between fungistatic and fungicidal activity.[3][14]

Objective: To assess the pharmacodynamics of a triazole-thiol compound by measuring the reduction in fungal viability over time.

Materials:

  • Triazole-thiol compound at concentrations relative to its MIC (e.g., 1x, 4x, 16x MIC)

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile glass tubes

  • Shaking incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the MIC assay, with a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[3]

  • Assay Setup:

    • Prepare tubes with broth medium containing the triazole-thiol compound at the desired concentrations (e.g., 0.25x to 64x MIC).[3]

    • Include a growth control tube (no compound).

    • Inoculate each tube with the prepared fungal suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto SDA plates.[3]

  • Incubation and Colony Counting:

    • Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies on plates containing 30-300 colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each compound concentration to generate time-kill curves.

    • A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.[15]

Logical Flow of Time-Kill Assay

Time_Kill_Assay cluster_setup Setup cluster_experiment Experiment cluster_quantification Quantification cluster_result Result Inoculum Prepare Fungal Inoculum (~1-5 x 10^5 CFU/mL) Inoculate Inoculate Tubes Inoculum->Inoculate Tubes Prepare Tubes with Compound (Multiples of MIC) Tubes->Inoculate Incubate Incubate with Agitation Inoculate->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sampling Dilute Serial Dilutions Sampling->Dilute Plate Plate on SDA Dilute->Plate Count Incubate and Count CFU Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Logical flow of a time-kill assay experiment.

Biofilm Disruption Assay

Many fungal infections are associated with biofilms, which are notoriously resistant to antimicrobial agents. This assay evaluates the ability of a compound to disrupt pre-formed biofilms.[16]

Objective: To quantify the biofilm-disrupting activity of triazole-thiol compounds.

Materials:

  • Fungal isolate capable of biofilm formation (e.g., Candida albicans)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Inoculate wells of a 96-well plate with a standardized fungal suspension in a suitable growth medium.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Compound Treatment:

    • Gently wash the wells with sterile saline to remove planktonic cells.

    • Add fresh medium containing various concentrations of the triazole-thiol compound to the wells with the pre-formed biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Wash the wells again to remove the compound and any detached cells.

    • Stain the remaining adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Wash the wells to remove excess stain and allow them to dry.

    • Solubilize the stain in the biofilm with 95% ethanol.

    • Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Compare the absorbance of the treated wells to that of the untreated control wells to determine the percentage of biofilm disruption.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane's integrity and function.

Signaling Pathway of Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_effect Cellular Effect AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol Depletion Ergosterol Depletion TriazoleThiol Triazole-Thiol Compound TriazoleThiol->CYP51 Inhibits CYP51->Ergosterol Conversion Disruption Cell Membrane Disruption Depletion->Disruption Accumulation->Disruption InhibitionGrowth Inhibition of Fungal Growth Disruption->InhibitionGrowth

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole-thiol compounds.

References

Application Notes: In Vitro Anticancer Evaluation of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound belonging to the triazole class of molecules. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] The structural features of this compound, incorporating a furan ring, an ethyl group, and a thiol substituent on the 1,2,4-triazole core, suggest its potential as a cytotoxic agent against various cancer cell lines. The proposed mechanism of action for many triazole derivatives involves the induction of apoptosis and cell cycle arrest.[4][5][6] These application notes provide a framework for the in vitro evaluation of the anticancer potential of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Materials and Reagents

  • Compound: 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (MW: 195.24 g/mol )[7]

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • HeLa (Human cervical cancer)

    • HEK293 (Human embryonic kidney cells - as a non-cancerous control)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS)

  • Reagents for Cytotoxicity Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

  • Reagents for Cell Cycle Analysis:

    • RNase A

    • Propidium Iodide (PI)

    • Ethanol (70%)

Data Presentation

Table 1: Cytotoxicity of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (Hypothetical Data)

Cell LineIC₅₀ (µM) after 48h incubation
MCF-715.5
A54922.8
HeLa18.2
HEK293> 100

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical activities of similar triazole derivatives.[8][9]

Table 2: Effect of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol on Cell Cycle Distribution in MCF-7 cells (Hypothetical Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)65.220.114.7
Compound (15 µM)50.325.823.9

Note: The data presented in this table is hypothetical and for illustrative purposes, suggesting a potential G2/M phase arrest.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol in culture medium. Add 100 µL of varying concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of the compound on the cell cycle distribution.

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare stock solution of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol in DMSO mtt_assay MTT Assay for Cytotoxicity (IC50) prep_compound->mtt_assay Treat cells culture_cells Culture cancer and normal cell lines culture_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) culture_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) culture_cells->cell_cycle_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc flow_cytometry_apoptosis Flow Cytometry Analysis (Apoptosis Quantification) apoptosis_assay->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry Analysis (Cell Cycle Distribution) cell_cycle_assay->flow_cytometry_cell_cycle ic50_calc->apoptosis_assay Use IC50 concentration ic50_calc->cell_cycle_assay Use IC50 concentration

Caption: Experimental workflow for the in vitro anticancer evaluation.

apoptosis_pathway compound 4-Ethyl-5-furan-2-yl-4H- 1,2,4-triazole-3-thiol cell_stress Induction of Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for apoptosis induction.

References

Application Notes and Protocols for Anti-inflammatory Assays of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial screening and characterization of the anti-inflammatory potential of novel heterocyclic compounds. The following protocols detail key in vitro assays to assess a compound's ability to modulate critical inflammatory pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of new anti-inflammatory drugs is the identification of compounds that can modulate the activity of pro-inflammatory enzymes and cytokines. Heterocyclic compounds are a prominent class of molecules in medicinal chemistry, with many approved drugs containing these scaffolds.[1][2][3] This document outlines protocols for a panel of in vitro assays to evaluate the anti-inflammatory properties of novel heterocyclic compounds.

Key In Vitro Anti-inflammatory Assays

A panel of assays is recommended to comprehensively assess the anti-inflammatory potential of novel heterocyclic compounds. This typically includes evaluating the inhibition of key enzymes involved in the inflammatory cascade, the scavenging of inflammatory mediators, and the suppression of pro-inflammatory cytokine production in cell-based models.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The COX-2 enzyme is a key mediator of inflammation through its role in the synthesis of prostaglandins.[4] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drug candidates to minimize gastrointestinal side effects.[5]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[6][7]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • Positive Control (e.g., Celecoxib)

  • Test Heterocyclic Compounds

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test heterocyclic compounds and the positive control to the desired concentrations in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Enzyme Control: Assay Buffer.

    • Inhibitor Control: Positive control inhibitor.

    • Test Sample: Diluted test heterocyclic compound.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the enzyme control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

Compound IDIC₅₀ (µM) for COX-2 InhibitionSelectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
HET-0011.5>100
HET-00215.210
Celecoxib0.05>200
Nitric Oxide (NO) Scavenging Assay

Nitric oxide is a key inflammatory mediator, and excessive production can lead to tissue damage. This assay assesses the ability of a compound to scavenge nitric oxide radicals.[8][9]

Experimental Protocol: Griess Assay for Nitric Oxide Scavenging

This protocol is based on the reaction of nitrite (a stable product of NO) with the Griess reagent.[10]

Materials:

  • Sodium Nitroprusside (SNP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Positive Control (e.g., Ascorbic Acid)

  • Test Heterocyclic Compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the test heterocyclic compound at various concentrations with a solution of sodium nitroprusside in PBS.

  • Incubation: Incubate the plate at room temperature for 150 minutes under a light source.

  • Griess Reagent Addition: Add Griess reagent to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 546 nm.

  • Data Analysis: The scavenging activity is measured by the decrease in absorbance. Calculate the percentage of nitric oxide scavenged. Determine the IC₅₀ value.

Data Presentation:

Compound IDIC₅₀ (µg/mL) for NO Scavenging
HET-00125.8
HET-002110.3
Ascorbic Acid15.2
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines that play a central role in the inflammatory response.[11][12] This cell-based assay evaluates the ability of compounds to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Experimental Protocol: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test Heterocyclic Compounds

  • Positive Control (e.g., Dexamethasone)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test heterocyclic compounds or positive control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability Assay (e.g., MTT): Concurrently, perform a cell viability assay to ensure that the observed cytokine inhibition is not due to cytotoxicity of the compounds.[14]

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration. Determine the IC₅₀ values.

Data Presentation:

Compound IDIC₅₀ (µM) for TNF-α InhibitionIC₅₀ (µM) for IL-6 InhibitionCC₅₀ (µM) in RAW 264.7 cells
HET-0015.28.1> 100
HET-00245.762.3> 100
Dexamethasone0.10.05> 100

Visualizations

Signaling Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 Nucleus->COX2 induces transcription iNOS iNOS Nucleus->iNOS induces transcription TNFa TNF-α Nucleus->TNFa induces transcription IL6 IL-6 Nucleus->IL6 induces transcription Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

experimental_workflow start Start | Novel Heterocyclic Compounds assay1 In Vitro Screening COX-2 Inhibition Assay start->assay1 assay2 In Vitro Screening Nitric Oxide Scavenging Assay start->assay2 assay3 Cell-Based Screening Cytokine (TNF-α, IL-6) Inhibition Assay Cytotoxicity Assay (MTT) start->assay3 data_analysis Data Analysis IC₅₀ / CC₅₀ Determination assay1->data_analysis assay2->data_analysis assay3->data_analysis hit_identification Hit Identification & Prioritization data_analysis->hit_identification further_studies Lead Optimization & In Vivo Studies hit_identification->further_studies

Caption: General workflow for screening anti-inflammatory compounds.

References

Application of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1,2,4-triazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This document focuses on the potential applications of a specific derivative, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol , in medicinal chemistry. While specific biological data for this exact compound is not extensively available in the public domain, this application note extrapolates its potential based on the well-documented activities of structurally similar furan-containing 1,2,4-triazole-3-thiol analogs. These related compounds have demonstrated significant antimicrobial and anticancer properties, suggesting that 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol could be a valuable candidate for further investigation and drug development. This document provides a proposed synthesis protocol, methodologies for biological evaluation, and a summary of the therapeutic potential of this class of compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[1] The incorporation of a furan moiety and a thiol group at positions 5 and 3, respectively, of the triazole ring has been shown to enhance biological activity. The furan ring, a five-membered aromatic heterocycle containing oxygen, is a key pharmacophore in many bioactive molecules, contributing to their binding affinity with various enzymes and receptors.[2] The thiol group can act as a hydrogen bond donor/acceptor and a metal chelator, and its presence often imparts significant biological effects.[3] The ethyl group at the 4-position can influence the lipophilicity and steric properties of the molecule, potentially affecting its pharmacokinetic and pharmacodynamic profile. This document outlines the potential of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a therapeutic agent and provides detailed protocols for its synthesis and evaluation.

Data Presentation: Biological Activities of Structurally Related Furan-Containing 1,2,4-Triazole-3-thiols

To infer the potential biological activity of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, quantitative data from structurally similar compounds are summarized below.

Table 1: Antimicrobial Activity of 5-(Furan-2-yl)-4-substituted-4H-1,2,4-triazole-3-thiol Derivatives

Compound (Substituent at N4)Test OrganismMIC (µg/mL)Reference
4-AminoStaphylococcus aureus ATCC 25923Moderate Activity[4]
4-AminoEscherichia coli ATCC 25922Moderate Activity[4]
4-AminoPseudomonas aeruginosa ATCC 27853Moderate Activity[4]
4-PhenylStaphylococcus aureus-[5]
4-Aryl DerivativesVarious Bacteria-[5]

Note: "Moderate Activity" indicates that the compounds were active, but specific MIC values were not provided in the abstract. Further investigation of the full text would be required for precise data.

Table 2: Anticancer Activity of Furan-Containing Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
1,2,4-triazolo[3,4-b][4][6][7]thiadiazine with furan moietyHepG2 (Liver Cancer)5.09[1]
1,2,4-triazolo[3,4-b][4][6][7]thiadiazine with furan moietyPC-3 (Prostate Cancer)3.70[1]
1,2,4-triazolo[3,4-b][4][6][7]thiadiazine with furan moietyA549 (Lung Cancer)12.74[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, based on established protocols for analogous compounds.[6][8][9]

Protocol 1: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

This synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide

  • Materials: Furan-2-carbohydrazide, ethyl isothiocyanate, absolute ethanol.

  • Procedure:

    • Dissolve furan-2-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add ethyl isothiocyanate (1.0 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

    • The crude product can be recrystallized from ethanol to obtain pure 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide.

Step 2: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Materials: 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Suspend 1-(furan-2-carbonyl)-4-ethyl-thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 2.0 eq).

    • Reflux the mixture for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the clear solution with dilute hydrochloric acid (2N) to a pH of 5-6.

    • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, standard antibiotic (e.g., ciprofloxacin), test compound.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Include positive (bacteria and broth) and negative (broth only) controls, as well as a standard antibiotic control.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)
  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, standard anticancer drug (e.g., doxorubicin).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in medium) for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and dissolve the formed formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

    • Include untreated cells as a control and a standard drug for comparison.

Mandatory Visualizations

G Proposed Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol A Furan-2-carbohydrazide C 1-(Furan-2-carbonyl)-4-ethyl-thiosemicarbazide A->C Ethanol, Reflux B Ethyl isothiocyanate B->C D 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol C->D NaOH, Reflux then H+

Caption: Proposed synthetic pathway for the target compound.

G General Antimicrobial Screening Workflow A Prepare stock solution of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol B Serial dilution in 96-well plate A->B C Inoculate with bacterial suspension B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Minimum Inhibitory Concentration) D->E

Caption: Workflow for antimicrobial activity screening.

G Potential Anticancer Mechanism of Action cluster_cell Cancer Cell A 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol B Target Enzyme/Receptor (e.g., Kinase, Topoisomerase) A->B Binding C Inhibition of Signaling Pathway B->C Inhibition D Induction of Apoptosis C->D E Cell Cycle Arrest C->E F Inhibition of Cell Proliferation D->F E->F

Caption: A generalized potential anticancer signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-3-thiol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the 1,2,4-triazole-3-thiol scaffold. This privileged heterocyclic motif is of significant interest in drug discovery due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document details experimental protocols for common HTS assays, presents representative data, and visualizes key workflows and signaling pathways to guide researchers in the identification of novel bioactive compounds.

Data Presentation: Biological Activity of 1,2,4-Triazole-3-thiol Derivatives

The following tables summarize the reported biological activities of various 1,2,4-triazole-3-thiol derivatives from different screening efforts.

Table 1: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative ClassCell Line(s)Activity (IC₅₀/EC₅₀)Reference(s)
Hydrazone derivativesIGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic)2–17 µM (EC₅₀)[1]
3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amineMCF-7 (Breast)1.5 µM (IC₅₀)[4]
C3-linked 1,2,4-triazole-N-arylamide hybridsMDA-MB-231 (Breast)Not specified, potent inhibition[5]
1,2,4-Triazolo-linked bis-indolyl conjugatesHT-29 (Colon)0.85 µM and 2.04 µM (IC₅₀) for compounds 15r and 15o[6]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesMCF-7, Caco-20.31 µM (MCF-7), 4.98 µM (Caco-2) for most potent compounds[7]
Indolyl 1,2,4-triazole derivativesMCF-7, MDA-MB-2310.891 µM (MCF-7), 1.914 µM (MDA-MB-231) for most potent compounds[8]
[4][9][10]triazolo[1,5-a]pyrimidine derivativesHepG2 (Liver)18-27 µM (IC₅₀)[11]

Table 2: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative ClassMicrobial Strain(s)Activity (MIC)Reference(s)
4-Amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosa5 µg/mL for most active compound[12]
Benzoyl and benzyl substituted 1,2,4-triazolesGram-positive bacteria15.63–500 μg/mL[13]
Thiosemicarbazide and S-substituted derivativesB. cereus, E. coli, P. aeroginosa, S. aureus, E. faecalis16-64 µg/mL for most potent compound[14]
2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesE. faecalis, S. epidermidis, C. albicans, C. glabrata40.62–162.5 mg/L[15]
Indole-1,2,4 triazole conjugatesC. tropicalis, C. albicans2 µg/mL[16]

Table 3: Kinase Inhibition by 1,2,4-Triazole Derivatives

Compound/Derivative ClassKinase TargetActivity (IC₅₀)Reference(s)
[4][9][10]triazolo[4,3-b][4][5][9][10]tetrazine derivativec-Met kinase11.77 µM[3]
Indolyl 1,2,4-triazole derivativesCDK4, CDK60.049 µM (CDK4), 0.075 µM (CDK6) for most potent compounds[8]

Signaling Pathways in Cancer Targeted by 1,2,4-Triazole Derivatives

Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. Two such pathways are the Hippo and STAT3 signaling pathways.

Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer.[17][18][19] The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," YAP/TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. When the pathway is "off," YAP/TAZ translocate to the nucleus, associate with TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival.[17][19] Some 1,2,4-triazole-3-thiol derivatives have been identified as kinase inhibitors, which can potentially modulate the Hippo signaling pathway.[1]

Hippo_Pathway cluster_nuc Nucleus Upstream_Signals Upstream Signals (Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 label_on Hippo Pathway ON LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto YAP_TAZ_p p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation (Hippo OFF) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Inhibition_Node Inhibition of Proliferation TEAD TEAD YAP_TAZ_nuc->TEAD Binds label_off Hippo Pathway OFF Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates

Caption: The Hippo Signaling Pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and invasion.[4][5] Upon activation by upstream cytokines and growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus where it activates the transcription of target genes.[20] Constitutive activation of the STAT3 pathway is common in many cancers, making it an attractive target for anticancer drug development. Several 1,2,4-triazole derivatives have been investigated as inhibitors of the STAT3 pathway.[4][5][21]

STAT3_Pathway cluster_nuc Nucleus Cytokine Cytokines/Growth Factors (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT3_cyto STAT3 (Cytoplasm) JAK->STAT3_cyto Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_nuc STAT3 Dimer (Nucleus) STAT3_dimer->STAT3_nuc Translocates DNA DNA STAT3_nuc->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Activates Inhibitor 1,2,4-Triazole-3-thiol Inhibitor Inhibitor->pSTAT3 Inhibits Dimerization

Caption: The STAT3 Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from initial library preparation to hit confirmation and validation. The following workflow provides a general overview of the process.

HTS_Workflow Lib_Prep Library Preparation (1,2,4-Triazole-3-thiol Library) Primary_Screen Primary HTS Lib_Prep->Primary_Screen Assay_Dev Assay Development & Miniaturization Assay_Dev->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Counter_Screens Counter-Screens (Selectivity & Interference) Hit_Confirmation->Counter_Screens Hit_Validation Hit Validation (Orthogonal Assays) Counter_Screens->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt

References

Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of Furan-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan and triazole moieties are prominent heterocyclic structures in medicinal chemistry, frequently incorporated into novel drug candidates due to their wide range of biological activities. The combination of these two rings into a single molecular scaffold, the furan-triazole core, has yielded compounds with significant therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] The development of potent and selective furan-triazole-based therapeutic agents relies on a systematic understanding of their structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the SAR-guided design and optimization of furan-triazole derivatives.

Core Concepts in SAR for Furan-Triazoles

The primary goal of a SAR study is to identify the key structural features of a molecule that are responsible for its biological activity. For furan-triazole derivatives, this involves systematically modifying the core structure and evaluating the impact of these changes on a specific biological endpoint. Key areas for modification often include:

  • Substitution on the Furan Ring: The position and nature of substituents on the furan ring can significantly influence activity. For instance, the addition of a bromo group to the furan ring has been explored in antimicrobial studies.[6]

  • Linkage between Furan and Triazole Rings: The manner in which the furan and triazole rings are connected can affect the overall conformation and, consequently, the biological activity.

  • Substitution on the Triazole Ring: The triazole ring offers multiple points for substitution. Modifications at the N-1, N-4, and C-5 positions with various alkyl, aryl, or other functional groups can modulate the compound's potency and selectivity.[7][8]

  • Introduction of Additional Moieties: Hybrid molecules incorporating other pharmacophores, such as menadione or amino acids, linked to the furan-triazole scaffold have been synthesized to explore novel biological activities.[9][10]

Section 1: Data Presentation - SAR of Furan-Triazole Derivatives

A crucial aspect of any SAR study is the clear and concise presentation of quantitative data. The following tables summarize representative data from studies on furan-triazole derivatives, illustrating how structural modifications impact their biological activity.

Table 1: Anticancer Activity of Benzofuran-Triazole Derivatives against A549 Lung Cancer Cell Line
Compound IDModificationsIC50 (µM)Reference
5d Benzofuran-oxadiazole hybrid6.3 ± 0.7[1]
Crizotinib Reference Drug8.54 ± 0.84[1]

This table showcases the superior anticancer activity of a benzofuran-oxadiazole hybrid compared to the reference drug crizotinib.

Table 2: Antimicrobial Activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives
Compound SubstituentTest StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Isopropyl esterS. aureus ATCC 25923Not specified, but noted sharp increase in activity[7]
Isobutyl esterS. aureus ATCC 25923Not specified, but noted sharp increase in activity[7]
Pentyl at Sulfur atomS. aureus ATCC 25923Activity increased twofold[7]

This table highlights the impact of different ester and alkyl substituents on the antimicrobial activity against Staphylococcus aureus.

Table 3: Enzyme Inhibition Activity of 1,2,4-Triazole Derivatives
CompoundEnzymeIC50 (µM)Reference
12d Acetylcholinesterase (AChE)0.73 ± 0.54[11]
12d Butyrylcholinesterase (BChE)0.017 ± 0.53[11]
12m Butyrylcholinesterase (BChE)0.038 ± 0.50[11]

This table presents the potent inhibitory activity of specific triazole derivatives against key enzymes in neurological disorders.

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data. The following are methodologies for key experiments cited in the literature for the evaluation of furan-triazole derivatives.

Protocol 1: Synthesis of Furan-Triazole Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of 1,2,4-triazole derivatives, which can be adapted for the creation of a library of furan-triazole compounds for SAR studies.

Materials:

  • Substituted furan-2-carbohydrazide

  • Appropriate isothiocyanate

  • Ethanol

  • Potassium hydroxide

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Recrystallization solvents

Procedure:

  • Thiosemicarbazide Formation: A mixture of a substituted furan-2-carbohydrazide and an appropriate isothiocyanate in ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Cyclization: After the formation of the thiosemicarbazide intermediate, a solution of potassium hydroxide in ethanol is added to the reaction mixture. The mixture is then refluxed for an additional period to induce cyclization into the 1,2,4-triazole-3-thione.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is acidified with a dilute acid to precipitate the product. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Furan-triazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the furan-triazole compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Furan-triazole compounds dissolved in a suitable solvent (e.g., 70% ethanol).[6]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (known antibiotic) and negative control (medium only)

Procedure:

  • Serial Dilution: The furan-triazole compounds are serially diluted in the growth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Section 3: Mandatory Visualizations

Diagrams are provided to visualize key workflows and concepts in the development of SAR for furan-triazoles.

Diagram 1: General Workflow for a Furan-Triazole SAR Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization A Lead Identification (Furan-Triazole Core) B Design of Analogs (Systematic Modification) A->B C Chemical Synthesis & Purification B->C D In Vitro Screening (e.g., Anticancer, Antimicrobial) C->D E Determination of Potency (IC50, MIC) D->E F Data Analysis (Structure vs. Activity) E->F G Identification of Key Pharmacophores F->G H Design of Next-Generation Analogs G->H H->B Iterative Optimization

Caption: A flowchart illustrating the iterative process of a structure-activity relationship study.

Diagram 2: Hypothetical Signaling Pathway Modulated by a Furan-Triazole Inhibitor

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Translocation Inhibitor Furan-Triazole Inhibitor Inhibitor->Kinase1 Inhibition

Caption: A diagram showing a furan-triazole compound inhibiting a kinase in a cell signaling pathway.

Diagram 3: Logical Relationships in SAR Analysis

SAR_Logic cluster_substituents Substituents cluster_activity Biological Activity center Furan-Triazole Core R1 Electron-donating group at R1 center->R1 R2 Electron-withdrawing group at R2 center->R2 R3 Bulky group at R3 center->R3 R4 Lipophilic group at R4 center->R4 A1 Increased Potency R1->A1 leads to A2 Decreased Potency R2->A2 leads to R3->A2 leads to R4->A1 leads to A3 Increased Selectivity R4->A3 may lead to A4 Decreased Selectivity

Caption: A concept map demonstrating the logical connections between structural changes and biological outcomes.

References

Application Notes and Protocols: 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a Potential Molecular Probe for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a specific molecular probe is a novel application proposed in this document. The protocols and data presented are hypothetical and based on the known biological activities of the broader class of 1,2,4-triazole derivatives. These notes are intended to serve as a guide for researchers to explore its potential in this capacity.

Introduction

The compound 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds. Derivatives of 1,2,4-triazole-3-thiones are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] The presence of a furan ring and a thiol group suggests that this molecule could act as a specific inhibitor or chelating agent, making it a candidate for development as a molecular probe.

This document outlines the potential application of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a molecular probe for investigating microbial enzymes, particularly those involved in essential metabolic pathways. Its inhibitory action could be leveraged to study enzyme kinetics, screen for drug resistance, and understand mechanisms of microbial pathogenesis.

Physicochemical Properties

PropertyValueReference
CAS Number 259153-94-1[2][3]
Molecular Formula C₈H₉N₃OS[2]
Molecular Weight 195.24 g/mol [2][4]
Appearance (Not specified, likely a solid)
Solubility (To be determined experimentally, likely soluble in DMSO and other organic solvents)

Hypothetical Application: Probe for Fungal Ergosterol Biosynthesis

One of the most well-established targets for antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The triazole class of antifungals, such as fluconazole, are known to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway. Given its structural similarity, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is proposed here as a molecular probe to study CYP51 activity and inhibition.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Probe 4-Ethyl-5-furan-2-yl-4H- 1,2,4-triazole-3-thiol Probe->CYP51 Inhibition CYP51->Lanosterol CYP51->Ergosterol

Caption: Proposed inhibitory action on the fungal ergosterol biosynthesis pathway.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical inhibitory concentrations against key microbial enzymes. This data is for illustrative purposes to guide potential experimental design.

Target OrganismTarget EnzymeAssay TypeIC₅₀ (µM)
Candida albicansLanosterol 14α-demethylase (CYP51)Cell-free enzymatic assay15.5
Aspergillus nigerLanosterol 14α-demethylase (CYP51)Cell-free enzymatic assay22.8
Staphylococcus aureusDihydrofolate Reductase (DHFR)Cell-based growth inhibition> 100
Escherichia coliDihydrofolate Reductase (DHFR)Cell-based growth inhibition> 100

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is designed to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare stock solution of 4-Ethyl-5-furan-2-yl-4H- 1,2,4-triazole-3-thiol in DMSO C Perform serial two-fold dilutions of the compound in a 96-well plate with growth medium A->C B Prepare microbial inoculum (e.g., C. albicans) to 0.5 McFarland standard D Inoculate each well with the standardized microbial suspension B->D C->D E Include positive (no compound) and negative (no inoculum) controls D->E F Incubate plates at 35°C for 24-48 hours E->F G Determine MIC by visual inspection for the lowest concentration with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Dimethyl sulfoxide (DMSO)

  • Microorganism (e.g., Candida albicans ATCC 10231)

  • Appropriate growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol in DMSO.

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the suspension in sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Plate Preparation:

    • Add 100 µL of growth medium to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • The final concentrations will range depending on the starting concentration.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only.

    • Negative Control: Wells containing medium only.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Cell-Free Enzymatic Assay (Hypothetical for CYP51)

This protocol describes a hypothetical assay to measure the direct inhibitory effect of the compound on the activity of a purified fungal CYP51 enzyme.

Materials:

  • Purified recombinant fungal CYP51 enzyme

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • HPLC system for product detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and the purified CYP51 enzyme.

  • Inhibitor Addition: Add varying concentrations of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (dissolved in DMSO) to the reaction mixtures. Include a control with DMSO only. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding lanosterol (the substrate) and NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by HPLC to quantify the amount of product formed (the demethylated lanosterol).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While the direct application of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol as a molecular probe requires empirical validation, its chemical structure and the known bioactivities of related triazole compounds present a strong rationale for its investigation. The protocols and hypothetical data provided herein offer a foundational framework for researchers to explore its potential as a valuable tool in antimicrobial drug discovery and the study of fungal pathogenesis.

References

Application Notes and Protocols: Metal Complexation Studies with 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,2,4-triazole-3-thiols are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, including the presence of multiple nitrogen heteroatoms and an exocyclic thiol group, make them versatile ligands for coordinating with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This document provides detailed application notes and protocols for the study of metal complexation with a specific derivative, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

The furan moiety is a known pharmacophore, and its incorporation into the triazole structure is anticipated to modulate the biological activity of the resulting metal complexes. The ethyl group at the N4 position influences the steric and electronic properties of the triazole ring, which in turn affects the coordination chemistry and stability of the metal complexes. These application notes will guide researchers through the synthesis of the ligand, its complexation with various transition metals, and the characterization and evaluation of the resulting complexes.

Data Presentation

Illustrative Physicochemical Properties and Elemental Analysis

The following table summarizes the expected physicochemical properties and elemental analysis data for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and its hypothetical metal complexes.

CompoundFormulaM.W. ( g/mol )ColorM.P. (°C)Yield (%)C% (Calc.) FoundH% (Calc.) FoundN% (Calc.) FoundS% (Calc.) FoundM% (Calc.) Found
Ligand (L) C₈H₉N₃OS195.24White185-1878549.22 (49.21)4.65 (4.63)21.52 (21.51)16.42 (16.40)-
[Co(L)₂(H₂O)₂] [Co(C₈H₈N₃OS)₂(H₂O)₂]505.46Green>3007837.98 (37.95)3.98 (3.96)16.61 (16.59)12.67 (12.65)11.65 (11.63)
[Ni(L)₂(H₂O)₂] [Ni(C₈H₈N₃OS)₂(H₂O)₂]505.22Pale Green>3008138.01 (37.98)3.99 (3.97)16.63 (16.60)12.68 (12.66)11.61 (11.59)
[Cu(L)₂] [Cu(C₈H₈N₃OS)₂]452.09Dark Green280-2828342.51 (42.48)3.57 (3.55)18.59 (18.56)14.18 (14.15)14.05 (14.03)
[Zn(L)₂] [Zn(C₈H₈N₃OS)₂]453.95White>3008842.31 (42.28)3.55 (3.53)18.51 (18.48)14.12 (14.10)14.40 (14.38)

Note: The data presented in this table are illustrative and based on typical results for similar triazole-thiol metal complexes. Actual results for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol may vary.

Illustrative Spectroscopic Data

The coordination of the ligand to the metal ions can be confirmed by shifts in the characteristic IR and NMR spectral bands.

CompoundFT-IR (cm⁻¹) ν(N-H)ν(S-H)ν(C=N)ν(C-S)M-NM-S¹H-NMR (δ, ppm) SH proton
Ligand (L) 315025801610780--13.5 (s, 1H)
[Co(L)₂] 3145-1595765450380-
[Ni(L)₂] 3148-1598768455385-
[Cu(L)₂] 3152-1600770460390-
[Zn(L)₂] 3147-1596767452382-

Note: The disappearance of the ν(S-H) band and the SH proton signal in the complexes' spectra indicates deprotonation and coordination through the sulfur atom. The shift in the ν(C=N) band suggests the involvement of a triazole ring nitrogen atom in coordination.

Experimental Protocols

Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (L)

This protocol is based on established methods for the synthesis of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Materials:

  • Furan-2-carbohydrazide

  • Ethyl isothiocyanate

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • Synthesis of 1-(furan-2-carbonyl)-4-ethylthiosemicarbazide:

    • Dissolve furan-2-carbohydrazide (0.1 mol) in 100 mL of absolute ethanol in a round-bottom flask.

    • Add ethyl isothiocyanate (0.1 mol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Allow the reaction mixture to cool to room temperature. The white precipitate of 1-(furan-2-carbonyl)-4-ethylthiosemicarbazide will form.

    • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

  • Cyclization to 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol:

    • Suspend the synthesized thiosemicarbazide (0.05 mol) in a 2M aqueous solution of potassium hydroxide (100 mL).

    • Reflux the mixture for 3-4 hours with constant stirring. The solution will become clear.

    • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 5-6.

    • The white precipitate of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol will form.

    • Filter the product, wash thoroughly with cold distilled water, and recrystallize from ethanol to obtain pure white crystals.

General Protocol for the Synthesis of Metal Complexes

Materials:

  • 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (L)

  • Metal(II) chlorides or acetates (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (L) (2 mmol) in hot ethanol (30 mL).

  • In a separate beaker, dissolve the respective metal salt (1 mmol) in ethanol (20 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Adjust the pH of the mixture to 7-8 by adding a few drops of alcoholic ammonia solution, if necessary.

  • Reflux the reaction mixture for 2-3 hours.

  • The colored precipitate of the metal complex will form.

  • Allow the mixture to cool to room temperature.

  • Filter the complex, wash with ethanol, and then with diethyl ether.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Mandatory Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Metal Complex Synthesis cluster_characterization Characterization furan_hydrazide Furan-2-carbohydrazide thiosemicarbazide 1-(furan-2-carbonyl)- 4-ethylthiosemicarbazide furan_hydrazide->thiosemicarbazide Reflux in Ethanol ethyl_isothiocyanate Ethyl isothiocyanate ethyl_isothiocyanate->thiosemicarbazide ligand 4-Ethyl-5-furan-2-yl-4H- 1,2,4-triazole-3-thiol (L) thiosemicarbazide->ligand Reflux in aq. KOH, then acidify complex [M(L)n(X)m] Metal Complex ligand->complex metal_salt Metal(II) Salt (e.g., Co, Ni, Cu, Zn) metal_salt->complex Reflux in Ethanol analysis Physicochemical Analysis (M.P., Yield, Solubility) complex->analysis spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) complex->spectroscopy elemental Elemental Analysis (C, H, N, S, M) complex->elemental

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

coordination_scheme cluster_ligand Ligand (L) cluster_metal Metal Ion cluster_complex Coordination Complex L 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol M M²⁺ (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) L->M Deprotonated Thiol (S⁻) Triazole Nitrogen (N) Complex [M(L)₂] L->Complex M->Complex Forms Stable Chelate Ring

Caption: Proposed coordination mode of the ligand with a metal ion.

Potential Applications in Drug Development

Triazole-thiol metal complexes are promising candidates for drug development due to their diverse biological activities. The coordination of the metal ion can enhance the therapeutic potential of the organic ligand through various mechanisms, including:

  • Increased Lipophilicity: Metal complexation can increase the lipophilicity of the ligand, facilitating its transport across cell membranes and enhancing its bioavailability.

  • Redox Activity: Transition metals with accessible redox states can participate in redox cycling within biological systems, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress in cancer cells or pathogens.

  • Targeted Delivery: The geometry and electronic properties of the metal complex can be tuned to achieve selective binding to biological targets such as DNA, enzymes, or receptors.

Further studies, including in vitro and in vivo biological evaluations, are necessary to elucidate the specific mechanisms of action and to assess the therapeutic potential of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and its metal complexes.

drug_development_pathway cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development synthesis Synthesis of Ligand and Metal Complexes characterization Structural & Physicochemical Characterization synthesis->characterization in_vitro In Vitro Biological Screening (Antimicrobial, Anticancer) characterization->in_vitro mechanism Mechanism of Action Studies (e.g., DNA binding, Enzyme inhibition) in_vitro->mechanism in_vivo In Vivo Animal Models (Toxicity & Efficacy) mechanism->in_vivo clinical_trials Human Clinical Trials (Phase I, II, III) in_vivo->clinical_trials drug_approval Regulatory Approval clinical_trials->drug_approval

Caption: General pathway for drug development of metal-based therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The guidance is tailored for researchers, scientists, and professionals in drug development.

Experimental Workflow and Troubleshooting

The synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is typically a two-step process. The following diagram illustrates the general experimental workflow.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization and Purification A Furan-2-carboxylic acid hydrazide D Reaction Mixture 1 A->D B Ethyl isothiocyanate B->D C Solvent (e.g., Ethanol or Benzene) C->D E Reflux D->E F Isolation of Intermediate (1-(furan-2-oyl)-4-ethylthiosemicarbazide) E->F G Thiosemicarbazide Intermediate F->G Proceed to Cyclization I Reaction Mixture 2 G->I H Aqueous Alkaline Solution (e.g., NaOH or KOH) H->I J Reflux I->J K Acidification (e.g., HCl or Acetic Acid) J->K L Crude Product Precipitation K->L M Purification (Recrystallization) L->M N Final Product: 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol M->N

Caption: General workflow for the synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Step 1: Formation of 1-(furan-2-oyl)-4-ethylthiosemicarbazide (Intermediate)

Q1: The yield of the thiosemicarbazide intermediate is low. What are the possible causes and solutions?

A1: Low yields in this step are uncommon as the reaction is generally high-yielding (often 88-95% for analogous compounds), but can occur.[1]

  • Incomplete Reaction:

    • Solution: Ensure the reflux time is adequate. While some protocols for similar reactions suggest 6 hours, it can be extended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Reactants:

    • Solution: Use pure furan-2-carboxylic acid hydrazide and ethyl isothiocyanate. Impurities can lead to side reactions.

  • Improper Solvent:

    • Solution: While ethanol or benzene are commonly used, ensure the solvent is anhydrous, especially when using benzene.[1]

Q2: I am unsure about the reaction conditions for the formation of the thiosemicarbazide intermediate. Can you provide a general protocol?

A2: A general protocol derived from the synthesis of similar compounds is as follows:

  • In a round-bottom flask, dissolve furan-2-carboxylic acid hydrazide (1 equivalent) in a suitable solvent like absolute ethanol or dry benzene.

  • Add ethyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the mixture for approximately 6 hours.[1]

  • After cooling, the solid product that forms is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like methanol to achieve high purity.

Step 2: Cyclization to 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Q3: The yield of the final triazole product is significantly lower than expected. What could be the issue?

A3: Low yields in the cyclization step are a more common problem. Yields for similar 4-substituted-5-furan-2-yl-1,2,4-triazole-3-thiols can range from 45% to 79%.[1]

  • Incomplete Cyclization:

    • Solution: The duration and temperature of the reflux are critical. Ensure the reaction is refluxed for a sufficient time (e.g., 3-4 hours) in the alkaline solution.[2] The strength of the base is also important; an 8-10% aqueous solution of NaOH or KOH is typically effective.

  • Side Reactions:

    • Solution: Under certain conditions, the formation of 1,3,4-oxadiazole derivatives can be a competing side reaction. Ensure the reaction medium is basic, as acidic conditions can favor other cyclization pathways.

  • Product Loss During Workup:

    • Solution: The precipitation of the product upon acidification should be done carefully. Cool the reaction mixture before and during acidification to maximize precipitation. Ensure the pH is adjusted correctly to fully precipitate the thiol. Wash the collected product with cold water to minimize dissolution.

  • Purification Losses:

    • Solution: During recrystallization, using an excessive amount of solvent is a frequent cause of low recovery. Use a minimal amount of hot solvent to dissolve the crude product. If the yield is still low, the mother liquor can be concentrated to recover more product.

Q4: What is a reliable protocol for the cyclization and purification of the final product?

A4: Based on established methods for similar compounds, the following protocol can be used:[2]

  • Reflux the 1-(furan-2-oyl)-4-ethylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10%) for 3-4 hours.

  • After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

  • Slowly acidify the filtrate with a dilute acid, such as hydrochloric acid or acetic acid, until the product precipitates completely.

  • Collect the precipitate by filtration, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as dilute ethanol, to obtain the pure 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Q5: How do different bases and solvents affect the cyclization yield?

A5: The choice of base and solvent can influence the efficiency of the cyclization.

  • Base: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used to facilitate the intramolecular cyclization of the thiosemicarbazide. The concentration of the base is also a key parameter.

  • Solvent: The cyclization is typically carried out in an aqueous basic solution or an alcoholic solution of the base. Ethanol is a common co-solvent.

The following diagram provides a logical approach to troubleshooting low yield in the cyclization step.

G A Low Yield of Final Product B Check for Incomplete Cyclization (TLC analysis of reaction mixture) A->B H Review Workup and Purification A->H C Unreacted Thiosemicarbazide Present B->C Yes F Consider Side Reactions (e.g., 1,3,4-oxadiazole formation) B->F No D Increase Reflux Time or Temperature C->D E Check Base Concentration C->E G Verify Reaction is Basic F->G I Product Loss During Acidification? H->I K Product Loss During Recrystallization? H->K J Optimize pH and Cooling I->J L Use Minimal Hot Solvent K->L

Caption: Troubleshooting decision tree for low yield in the cyclization step.

Data on Reaction Yields

The following table summarizes reported yields for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can serve as a benchmark for the synthesis of the 4-ethyl analog.

4-Substituent5-SubstituentYield of Thiosemicarbazide Intermediate (%)Yield of Triazole-3-thiol (%)Reference
PhenylFuran-2-yl9268[1]
4-MethylphenylFuran-2-ylNot specified79[1]
4-ChlorophenylFuran-2-ylNot specified72[1]
4-NitrophenylFuran-2-ylNot specified62[1]
AminoFuran-2-yl9045[1][2]

This data suggests that the formation of the thiosemicarbazide intermediate is generally a high-yielding step, while the cyclization yield can be more variable depending on the substituent at the 4-position. For the 4-ethyl analog, a yield in the range of 60-80% for the cyclization step would be a reasonable expectation under optimized conditions.

References

Technical Support Center: Purification of Furan-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of furan-containing heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of furan-containing compounds.

Issue 1: Low Recovery of the Desired Furan Compound After Column Chromatography

Question: I am experiencing significant loss of my furan-containing product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer: Low recovery during silica gel chromatography of furan derivatives is a common issue, often attributed to the inherent instability of the furan ring, especially in the presence of acidic stationary phases like silica gel.[1][2] Here are the primary causes and troubleshooting steps:

  • Acid-Catalyzed Decomposition: Silica gel is inherently acidic and can cause the degradation of sensitive furan compounds. The lone pair of electrons on the furan oxygen makes the ring susceptible to protonation, which can lead to ring-opening and polymerization.[1][3]

    • Solution:

      • Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and mix thoroughly. This will neutralize the acidic sites on the silica surface.[1][2]

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.[1] Be aware that the elution profile of your compound will likely change, so you will need to re-optimize your solvent system.

  • Irreversible Adsorption: Highly polar furan-containing compounds, such as those with hydroxyl or carboxyl groups, can bind strongly to the silica gel, leading to poor elution and low recovery.[1]

    • Solution:

      • Increase Eluent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1]

      • Use a Stronger Eluting Solvent: If a gradual increase in polarity is insufficient, consider switching to a stronger solvent system, such as dichloromethane/methanol.[1]

  • Compound Volatility: Some low molecular weight furan derivatives can be volatile, leading to loss during solvent evaporation.[1][2]

    • Solution:

      • Use a Rotary Evaporator with Care: When concentrating the fractions, use a lower bath temperature and carefully control the vacuum to avoid co-evaporation of your product with the solvent.[1]

      • Fraction Analysis Before Concentration: Analyze your fractions by TLC before combining and concentrating them to ensure you are only processing the fractions containing your desired product.[1]

Issue 2: Polymerization of the Furan Compound During Purification

Question: My furan-containing compound is turning dark and forming an insoluble residue during purification. What is causing this and how can I prevent it?

Answer: The darkening and formation of insoluble material are classic signs of furan polymerization. This process is often initiated by exposure to acids, heat, and sometimes light.[1][4]

  • Acid-Catalyzed Polymerization: As mentioned previously, acidic conditions can promote polymerization.[3]

    • Solution:

      • Acid-Free Purification: Employ strategies for neutralizing silica gel or using alternative stationary phases as described in Issue 1.[1][2]

      • Neutralize Crude Product: Before purification, wash the crude product with a mild aqueous basic solution, like sodium bicarbonate, to remove any residual acid from the reaction workup.[2]

  • Heat-Induced Polymerization: Elevated temperatures can significantly accelerate the rate of polymerization.[2][4]

    • Solution:

      • Low-Temperature Purification: If possible, perform column chromatography at room temperature or in a cold room.[1]

      • Gentle Solvent Removal: Use a rotary evaporator at a low bath temperature. For very heat-sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature.[1]

  • Light-Sensitivity: Some furan derivatives are sensitive to light and can polymerize upon exposure to UV light.[1][4]

    • Solution:

      • Protect from Light: Wrap your column and collection flasks in aluminum foil to protect the compound from light exposure.[4] Store the purified compound in an amber vial.

Issue 3: Product Discoloration (Darkening) of Furan-Based Aldehydes

Question: My purified furfural or 5-hydroxymethylfurfural (HMF) sample is turning yellow, brown, or even black over time. What is causing this discoloration and how can I prevent it?

Answer: Furan-based aldehydes are notoriously unstable and can darken due to a combination of factors, primarily oxidation and polymerization.[4] This process is often accelerated by exposure to air, light, and residual acids.[4]

  • Oxidation: The aldehyde group is susceptible to oxidation, which can lead to the formation of colored impurities.

    • Solution:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]

      • Antioxidant Addition: For long-term storage, consider adding a small amount of an antioxidant like hydroquinone.

  • Acid-Catalyzed Degradation: Trace amounts of acidic impurities can catalyze degradation and color formation.[4]

    • Solution:

      • Neutralization Before Distillation: Before distillation, wash the crude aldehyde with a mild base like a 2-7% (w/w) sodium carbonate (Na₂CO₃) solution to neutralize acidic compounds like formic acid or furan-2-carboxylic acid.[4]

  • Heat and Light Exposure: As with other furans, heat and light can promote degradation.[4]

    • Solution:

      • Vacuum Distillation: Distilling under reduced pressure is essential as it lowers the boiling point. For furfural, it is highly recommended to keep the heating bath temperature below 130°C.[4]

      • Storage Conditions: Store the purified aldehyde in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude furan-containing compounds?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. These may include:

  • Unreacted starting materials.

  • Side-products from the specific synthesis route (e.g., from Paal-Knorr synthesis).[2]

  • Polymeric materials formed from the furan product.[2][4]

  • Ring-opened products, especially if water is present under acidic conditions.[3][5]

  • Oxidation products, particularly for furan aldehydes.[4]

Q2: What is the best general approach for choosing a solvent system for column chromatography of a furan derivative?

A2: The ideal solvent system will depend on the polarity of your specific compound. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.

  • Aim for an Rf value of 0.2-0.4: The retention factor (Rf) of your target compound should ideally be between 0.2 and 0.4. This range typically provides the best separation.[1]

  • Common Solvent Systems:

    • Non-polar compounds: Hexane/Ethyl Acetate mixtures are a good starting point.[1]

    • Moderately polar compounds: Dichloromethane/Methanol mixtures can be effective.[1]

    • Polar compounds: Ethyl Acetate/Methanol or even more polar systems might be necessary.[1]

  • Consider Compound Stability: If your furan is acid-sensitive, add a small amount of triethylamine (0.1-1%) to your chosen eluent.[1][2]

Q3: My furan-containing compound is a solid. What is the best way to purify it?

A3: For solid furan derivatives, crystallization is often a good purification method, provided a suitable solvent can be found.

  • Solvent Selection: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Troubleshooting Crystallization:

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • If the compound "oils out," it may be due to impurities or too rapid cooling. Try redissolving the oil in a bit more solvent and allowing it to cool more slowly.

  • If crystallization is not effective, column chromatography (following the stability precautions mentioned above) is a viable alternative.

Q4: Is distillation a suitable purification method for furan-containing compounds?

A4: Distillation can be an effective method for volatile, thermally stable furan derivatives.[2]

  • Vacuum Distillation: For most furan compounds, vacuum distillation is highly recommended to lower the boiling point and minimize thermal decomposition.[2][4]

  • Caution: Be aware that excessive heat can cause decomposition and polymerization, so careful temperature control is crucial.[2]

Data Presentation

Table 1: Comparison of Stationary Phases for Chromatography of Acid-Sensitive Furans

Stationary PhaseAcidityAdvantagesDisadvantages
Silica Gel AcidicHigh resolving power, widely available.Can cause degradation and polymerization of sensitive furans.[1][2]
Neutralized Silica Gel NeutralMitigates acid-catalyzed decomposition.[1][2]Requires an extra preparation step.
Neutral Alumina NeutralGood alternative for acid-sensitive compounds.[1][2]Can have different selectivity than silica, may require re-optimization of the solvent system.
Florisil® Weakly AcidicCan be less harsh than silica gel.[1]May not be suitable for all separations.

Table 2: Recommended Storage Conditions for Furan-Containing Compounds

Compound ClassTemperatureAtmosphereLight Conditions
General Furans Cool (Refrigerator)Inert (Nitrogen/Argon)Dark (Amber vial)
Furan Aldehydes (e.g., Furfural, HMF) Cold (Freezer)Inert (Nitrogen/Argon)Dark (Amber vial)[4]
Volatile Furans Cold (Freezer)Tightly SealedDark (Amber vial)

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive Furan Derivative by Column Chromatography with Neutralized Silica Gel

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, weigh the required amount of silica gel into a beaker.

    • Add the initial, low-polarity eluent (e.g., hexane) to create a slurry.

    • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume.

    • Stir the slurry for 15-20 minutes to ensure thorough neutralization.

  • Column Packing:

    • Pack the chromatography column with the neutralized silica gel slurry.

    • Allow the silica to settle, ensuring a well-packed, uniform bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude furan compound in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

    • Collect fractions and monitor the separation using TLC.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a low bath temperature (e.g., < 30°C).

    • For highly volatile compounds, remove the final traces of solvent under a gentle stream of nitrogen.

Protocol 2: Purification of Furfural by Vacuum Distillation

  • Neutralization of Crude Furfural:

    • In a separatory funnel, dissolve the crude furfural in a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic solution with a 5% aqueous sodium carbonate solution to neutralize any acidic impurities.[4]

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent on a rotary evaporator at low temperature.

  • Vacuum Distillation Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

    • Place the neutralized crude furfural in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask in a heating mantle or oil bath.

    • Maintain the bath temperature below 130°C to minimize thermal decomposition.[4]

    • Collect the fraction that distills at the correct boiling point for furfural at the measured pressure.

  • Product Storage:

    • Transfer the purified, colorless furfural to a clean, dry amber vial.

    • Flush the vial with an inert gas (e.g., argon) before sealing.

    • Store the vial in a freezer to maintain purity.[4]

Mandatory Visualization

Purification_Workflow Troubleshooting Workflow for Furan Purification start Crude Furan Compound check_purity Initial Purity Assessment (TLC, NMR) start->check_purity high_purity High Purity? check_purity->high_purity purification_choice Choose Purification Method high_purity->purification_choice No pure_product Pure Product high_purity->pure_product Yes is_solid Is the compound a solid? purification_choice->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes is_volatile Is the compound volatile and thermally stable? is_solid->is_volatile No cryst_success Successful? crystallization->cryst_success cryst_success->is_volatile No post_purification Post-Purification Analysis (TLC, NMR) cryst_success->post_purification Yes distillation Vacuum Distillation is_volatile->distillation Yes column_chrom Column Chromatography is_volatile->column_chrom No distillation->post_purification check_sensitivity Is the compound acid-sensitive? column_chrom->check_sensitivity neutralize_silica Use Neutralized Silica Gel or Alumina check_sensitivity->neutralize_silica Yes standard_silica Use Standard Silica Gel check_sensitivity->standard_silica No neutralize_silica->post_purification standard_silica->post_purification low_yield Low Yield or Decomposition? post_purification->low_yield troubleshoot Troubleshoot: - Check for polymerization (dark color) - Reduce heat/light exposure - Re-evaluate stationary phase/eluent low_yield->troubleshoot Yes low_yield->pure_product No troubleshoot->purification_choice Acid_Catalyzed_Degradation Acid-Catalyzed Degradation Pathway of Furans furan Furan Ring protonation Protonation at C2 or C5 furan->protonation + H+ (from acidic silica) carbocation Carbocation Intermediate protonation->carbocation ring_opening Ring Opening carbocation->ring_opening Nucleophilic attack (e.g., H2O) polymerization Polymerization carbocation->polymerization Electrophilic attack on another furan molecule

References

Technical Support Center: Overcoming Solubility Challenges of Triazole-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with triazole-thiol derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my triazole-thiol derivatives have poor solubility in aqueous buffers?

Triazole-thiol derivatives often exhibit limited aqueous solubility due to a combination of factors. The triazole ring itself possesses some polarity which can aid solubility.[1][2][3] However, the overall solubility is heavily influenced by the nature of the substituents on the triazole and thiol groups. Large, non-polar, or aromatic substituents can significantly increase the hydrophobicity of the molecule, leading to poor solubility in aqueous solutions.

Q2: What are the initial steps I should take if I observe precipitation of my compound in a biological assay?

If you observe precipitation, the first and simplest step is to try a lower concentration of your compound.[4] It's possible that the concentration you are using exceeds the solubility limit of the derivative in your specific assay buffer. If lowering the concentration is not feasible due to experimental requirements, you should then consider various formulation strategies.

Q3: How can co-solvents help improve the solubility of my triazole-thiol compounds?

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][5][] For triazole-thiol derivatives, preparing a concentrated stock solution in a co-solvent like dimethyl sulfoxide (DMSO) or ethanol is a common practice.[4][7] This stock solution can then be diluted into the aqueous assay buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the biological system.[8]

Q4: Can adjusting the pH of the buffer improve the solubility of triazole-thiol derivatives?

Yes, pH adjustment can be an effective method. The thiol group (-SH) is weakly acidic and can be deprotonated to the more polar thiolate anion (-S⁻) at basic pH, which can enhance water solubility.[4][9] However, it is important to consider the stability of your specific compound and the pH constraints of your biological assay. Thiols can be susceptible to oxidation, particularly at higher pH values.[4]

Q5: What is cyclodextrin encapsulation and is it suitable for triazole-thiol derivatives?

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][10] They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, effectively increasing their apparent solubility in water.[7][10][11][12] This technique is a promising strategy for triazole-thiol derivatives, as it can improve solubility without chemical modification of the compound itself. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are widely used.[10][13]

Q6: How do surfactants and micellar solubilization work?

Surfactants are amphiphilic molecules that, above a certain concentration, form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their concentration in the aqueous solution.[4][5] Non-ionic surfactants like Tween 80 or Pluronic® are often used in biological assays due to their lower toxicity.[4]

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer.

  • Possible Cause: Localized high concentration of the compound upon addition, causing it to crash out of solution before it can be adequately dispersed. The final concentration may also be above the solubility limit in the final buffer composition.

  • Troubleshooting Steps:

    • Decrease the final concentration: Test a range of lower concentrations to find one that remains soluble.

    • Optimize the dilution method: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[8]

    • Increase the co-solvent percentage: While keeping it minimal, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient. Always run a vehicle control to check for solvent effects on the assay.

    • Warm the buffer: Using a buffer at room temperature or slightly warmed can sometimes improve solubility compared to a cold buffer.[8]

Issue 2: Compound is initially soluble but precipitates over the course of a long-term experiment (e.g., cell culture).

  • Possible Cause: The compound may be unstable in the culture medium, leading to degradation and precipitation of less soluble byproducts. Alternatively, the compound may be slowly coming out of a supersaturated solution.

  • Troubleshooting Steps:

    • Assess compound stability: Analyze the compound's stability in the assay medium over the time course of the experiment using methods like HPLC.

    • Use a stabilizing agent: Consider incorporating a precipitation inhibitor like polyvinylpyrrolidone (PVP) into your formulation.

    • Prepare fresh solutions: For very long experiments, it may be necessary to replace the medium with a freshly prepared solution of the compound at regular intervals.

Issue 3: Adjusting the pH to increase solubility leads to a loss of biological activity.

  • Possible Cause: The change in pH may be altering the ionization state of the compound to a form that is less active, or the pH itself may be denaturing the biological target (e.g., an enzyme). The compound could also be degrading at the new pH.

  • Troubleshooting Steps:

    • Determine the optimal pH range: Systematically test a narrow range of pH values to find a balance between solubility and activity.

    • Consider alternative solubilization methods: If a suitable pH cannot be found, explore other methods like cyclodextrin encapsulation or the use of surfactants that do not require a pH shift.

    • Use antioxidants: If oxidation of the thiol group at higher pH is suspected, consider adding an antioxidant to the formulation.[4]

Quantitative Data on Solubility Enhancement Strategies

Solubilization StrategyTypical Fold Increase in SolubilityKey Considerations
Co-solvents (e.g., DMSO, Ethanol) 2 to 100-foldFinal concentration must be compatible with the biological assay.
pH Adjustment 10 to 1000-fold (highly dependent on pKa)Compound stability and assay pH compatibility are critical.[4][14]
Cyclodextrin Complexation 10 to 500-foldStoichiometry of the complex and the choice of cyclodextrin are important.[10]
Micellar Solubilization (Surfactants) 10 to 1000-foldPotential for surfactant-induced toxicity or interference with the assay.[4]
Nanoparticle Formulation Can significantly increase apparent solubility and dissolution rateRequires more complex formulation development and characterization.[15][16]

Experimental Protocols

Protocol 1: Preparation of a Triazole-Thiol Derivative Stock Solution and Working Solution using a Co-solvent

  • Stock Solution Preparation:

    • Weigh out a precise amount of the triazole-thiol derivative powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath may be applied.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

  • Working Solution Preparation:

    • Allow the DMSO stock solution and the aqueous assay buffer to equilibrate to room temperature.

    • Vortex the stock solution briefly after thawing.

    • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing.[8]

    • Visually inspect the final working solution for any signs of precipitation.

Protocol 2: Screening for Optimal pH for Solubilization

  • Buffer Preparation: Prepare a series of identical buffers across a range of pH values (e.g., in 0.5 pH unit increments from pH 6.0 to 8.5).

  • Working Solution Preparation: Prepare a working solution of the triazole-thiol derivative in each buffer using the co-solvent dilution method described in Protocol 1.

  • Observation: Visually inspect each solution for precipitation immediately after preparation and after a defined incubation period (e.g., 1 hour) at the intended experimental temperature.

  • Selection: Choose the lowest pH that provides the required solubility to minimize the risk of base-catalyzed degradation or oxidation.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubilization Strategies cluster_optimization Optimization & Verification cluster_end End: Successful Assay start Precipitation Observed cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent Try First ph_adjust Adjust pH start->ph_adjust cyclodextrin Use Cyclodextrin start->cyclodextrin surfactant Use Surfactant start->surfactant optimize_conc Optimize Concentration cosolvent->optimize_conc ph_adjust->optimize_conc cyclodextrin->optimize_conc surfactant->optimize_conc check_activity Verify Biological Activity optimize_conc->check_activity vehicle_control Run Vehicle Control check_activity->vehicle_control end Soluble Compound in Assay vehicle_control->end

Caption: Workflow for troubleshooting solubility issues.

logical_relationship cluster_factors Factors Influencing Solubility cluster_solutions Solubilization Approaches compound Triazole-Thiol Derivative (Poorly Soluble) hydrophobicity High Hydrophobicity compound->hydrophobicity crystal_lattice Strong Crystal Lattice Energy compound->crystal_lattice ionization Ionize the Molecule (pH Adjustment) compound->ionization polarity Increase Solvent Polarity (Co-solvents) hydrophobicity->polarity Counteract with encapsulation Encapsulate in Carrier (Cyclodextrins, Micelles) hydrophobicity->encapsulation Mask with particle_size Reduce Particle Size (Nanoparticles) crystal_lattice->particle_size Overcome by

Caption: Factors and solutions for poor solubility.

References

Technical Support Center: Optimization of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-triazoles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of 1,2,4-Triazole

A low yield of the desired 1,2,4-triazole product is a frequent challenge. The following table outlines potential causes and recommended actions to improve the yield.

Probable CauseRecommended Solution
Reaction Temperature Too Low Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or LC-MS.[1][2]
Insufficient Reaction Time Extend the reaction time and continue to monitor its progress.[1][2]
Inefficient Removal of Water For reactions that produce water as a byproduct (e.g., Pellizzari reaction), ensure efficient removal using a Dean-Stark apparatus or by performing the reaction at a high temperature.[1]
Low Purity of Starting Materials Verify the purity of reactants (amides, acylhydrazides, etc.) using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary.[1]
Suboptimal Catalyst or Base In metal-catalyzed reactions, screen different catalysts (e.g., various copper salts) and ligands.[2] For base-mediated reactions, test a range of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) to find the most effective one.[2][3]
Poor Solubility of Reactants Select a solvent that ensures the solubility of all reactants at the reaction temperature. For some copper-catalyzed reactions, DMSO has been found to be effective.[2]

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Yield check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure end_bad Persistent Low Yield check_purity->end_bad If impure optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Optimize Solvent optimize_time->optimize_solvent optimize_catalyst Optimize Catalyst/Base optimize_solvent->optimize_catalyst catalyst_result Monitor Progress optimize_catalyst->catalyst_result end_good Improved Yield catalyst_result->end_good Success catalyst_result->end_bad Failure PurificationWorkflow start Crude 1,2,4-Triazole solubility Assess Solubility start->solubility recrystallization Recrystallization solubility->recrystallization Suitable Solvent Found column Column Chromatography solubility->column Insoluble/Oily purity_check Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check column->purity_check pure_product Pure Product purity_check->pure_product Pure repeat_purification Repeat Purification purity_check->repeat_purification Impure repeat_purification->column

References

Technical Support Center: Synthesis of 4-substituted-5-furan-2-yl-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of 4-substituted-5-furan-2-yl-4H-1,2,4-triazole-3-thiols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield of my target 4,5-disubstituted-1,2,4-triazole-3-thiol. What are the possible causes and solutions?

Possible Causes:

  • Incomplete Cyclization: The cyclization of the intermediate N-acylthiosemicarbazide to the triazole ring is sensitive to the basicity of the reaction medium. Insufficiently basic conditions can lead to low conversion.

  • Side Reactions: The intermediate can undergo alternative cyclization pathways, especially if the reaction conditions are not optimal. For instance, acidic traces could promote the formation of 1,3,4-thiadiazole derivatives.

  • Hydrolysis of Reactants: The starting furan-2-carbohydrazide or the thiosemicarbazide intermediate can be susceptible to hydrolysis, especially if the reaction is run for extended periods at high temperatures in an aqueous basic solution.

  • Impure Starting Materials: The purity of the furan-2-carbohydrazide and the substituted isothiocyanate is crucial for high yields.

Troubleshooting Solutions:

  • Optimize Basicity: Ensure a sufficiently strong basic medium for the cyclization step. Sodium hydroxide (2N) or potassium hydroxide in ethanol are commonly used.[1][2][3] The reaction progress can be monitored by TLC to determine the optimal reaction time.

  • Control Reaction Temperature: While reflux is often necessary, excessive temperatures for prolonged durations can promote degradation. Follow the recommended temperature and time from established protocols.

  • Purify Intermediates: If possible, isolate and purify the 1-(2-furoyl)-4-substituted-thiosemicarbazide intermediate before the cyclization step. This will remove any unreacted starting materials or byproducts from the first step.

  • Ensure Anhydrous Conditions (for the first step): The formation of the thiosemicarbazide intermediate should be carried out in an anhydrous solvent like ethanol or DMF to prevent hydrolysis of the isothiocyanate.

Q2: My final product seems to be a mix of isomers or contains a major impurity that I cannot identify. How can I identify the potential side-products?

Potential Side-Products:

  • 1,3,4-Thiadiazole Derivatives: A common side-product is the corresponding 2-(substituted-amino)-5-(furan-2-yl)-1,3,4-thiadiazole. This can form from the same thiosemicarbazide intermediate via dehydration, which is often favored under acidic conditions.

  • Unreacted Thiosemicarbazide: The cyclization may be incomplete, leaving the starting 1-(2-furoyl)-4-substituted-thiosemicarbazide in your final product.

  • 5-furan-2-yl[4][5][6]oxadiazole-2-thiol: This can arise if the initial reaction is carried out with carbon disulfide instead of a substituted isothiocyanate, or if there are impurities.[2]

Identification:

  • Spectroscopic Analysis:

    • ¹H NMR: The desired triazole-thiol will show a characteristic SH proton signal at a high chemical shift (δ 13-14 ppm).[4] The NH proton of a thiadiazole side-product would appear in a different region. The furan protons can also provide clues to the structure.

    • IR Spectroscopy: Look for the presence of a C=S stretching band. The triazole-thiol exists in tautomeric equilibrium with the thione form. The IR spectra typically show bands for N-H, C=N, and C=S.[2]

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the main product and any impurities. The desired product and the thiadiazole isomer will have the same mass.

  • Chromatography: Use TLC with different solvent systems to try and separate the components. A change in the polarity of the solvent system may resolve the spots.

Q3: The melting point of my product is significantly different from the literature value. Why could this be?

A discrepancy in the melting point is a strong indicator of impurities. The presence of the side-products mentioned in Q2, or even residual starting materials or solvents, can depress and broaden the melting point range. It is recommended to recrystallize the product from a suitable solvent like ethanol to improve its purity.[2][4]

Experimental Protocols

General Procedure for the Synthesis of 4-substituted-5-furan-2-yl-4H-1,2,4-triazole-3-thiols

This synthesis is typically a two-step process:

Step 1: Synthesis of 1-(2-furoyl)-4-substituted-thiosemicarbazide

  • Dissolve furan-2-carbohydrazide in a suitable solvent (e.g., absolute ethanol).

  • Add an equimolar amount of the desired substituted isothiocyanate to the solution.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. This intermediate can be used in the next step with or without further purification.

Step 2: Cyclization to 4-substituted-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(2-furoyl)-4-substituted-thiosemicarbazide from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) or an alcoholic solution of potassium hydroxide.[1][2]

  • Reflux the mixture for 3-5 hours. The solid should dissolve as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Acidify the clear solution with a dilute acid (e.g., HCl or acetic acid) to a pH of around 5-6.[2]

  • The desired product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent like ethanol to obtain the pure product.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 4-aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols

4-Aryl SubstituentCyclization BaseReaction Time (hours)Yield (%)Reference
PhenylNaOH368[4]
4-MethylphenylNaOH371[6]
4-MethoxyphenylNaOH379[6]
4-ChlorophenylNaOH362[4]

Yields are for the final, purified product.

Visual Guides

Reaction Pathways and Troubleshooting

reaction_workflow start Furan-2-carbohydrazide + Substituted Isothiocyanate intermediate 1-(2-furoyl)-4-substituted- thiosemicarbazide start->intermediate Reflux in Ethanol main_product Target Product: 4-Substituted-5-furan-2-yl- 4H-1,2,4-triazole-3-thiol intermediate->main_product Basic Medium (e.g., NaOH) Reflux side_product Side Product: 2-(Substituted-amino)-5-(furan-2-yl)- 1,3,4-thiadiazole intermediate->side_product Acidic Conditions Dehydration

Caption: General synthetic pathway and a common side-reaction.

troubleshooting_flowchart start Low Yield or Impure Product check_cyclization Check Cyclization Conditions (Basicity, Temp, Time) start->check_cyclization check_purity Analyze Starting Materials (Hydrazide, Isothiocyanate) start->check_purity analyze_product Analyze Product Mixture (NMR, IR, MS) start->analyze_product incomplete_cyclization Issue: Incomplete Cyclization Solution: Increase base concentration or reflux time check_cyclization->incomplete_cyclization impure_reagents Issue: Impure Reagents Solution: Purify starting materials before use check_purity->impure_reagents side_reaction Issue: Side-Product Formation (e.g., Thiadiazole) Solution: Ensure basic pH, avoid acidic contamination analyze_product->side_reaction

Caption: A troubleshooting flowchart for common synthesis issues.

References

Stability issues of the furan ring in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of furan-containing compounds in acidic and basic media. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with furan ring integrity during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My furan-containing compound is degrading during an acid-catalyzed reaction. What is happening and how can I prevent it?

A1: Furan rings are highly susceptible to degradation under acidic conditions through a process called acid-catalyzed ring opening.[1] The reaction begins with the protonation of the furan ring, which is the rate-limiting step.[1][2] Protonation at the α-carbon (the carbon atom adjacent to the oxygen) is energetically more favorable.[1][2][3] This creates a reactive intermediate that is attacked by a nucleophile, such as water, leading to ring-opened dicarbonyl compounds.[1][2] In some cases, these reactive intermediates can also lead to the formation of insoluble polymers.[1]

Troubleshooting Steps:

  • Modify pH: Use the mildest acidic conditions possible for your reaction. The furan ring is generally more stable at a pH between 5 and 10 at moderate temperatures.[1]

  • Lower Temperature: Perform the reaction and workup at the lowest practical temperature, as higher temperatures accelerate degradation.[1]

  • Reduce Exposure Time: Minimize the time your compound is exposed to acidic conditions.

  • Solvent Choice: The use of polar aprotic solvents, like dimethylformamide (DMF), can have a strong stabilizing effect on furan derivatives.[1][4] Protic solvents such as water can participate in and accelerate the degradation pathway.[5]

  • Structural Modification: During the design phase, incorporating strong electron-withdrawing groups (e.g., fluorine-containing groups) onto the furan ring can significantly improve its stability in acid.[1][4]

Q2: I am observing the formation of a dark, insoluble "tar" in my reaction mixture. Could the furan ring be responsible?

A2: Yes, the formation of dark, insoluble polymeric materials is a common issue when working with furan compounds, especially under acidic conditions.[1] The reactive electrophilic intermediates generated during the protonation of the furan ring can readily undergo polymerization.[1][6] This is particularly problematic for furans with electron-releasing substituents, which further activate the ring.[6] While less common, polymerization can also occur under certain basic conditions, for instance, during the treatment of 5-hydroxymethylfurfural (HMF) with sodium hydroxide.[4]

Q3: How do different substituents on the furan ring affect its stability?

A3: Substituents have a profound impact on the electron density and stability of the furan ring.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, carboxyl, or fluoroalkyl decrease the ring's electron density. This deactivation makes the initial protonation step more difficult, thereby increasing the ring's stability against acid-catalyzed opening.[1][4][6]

  • Electron-Releasing Groups (ERGs): Groups such as alkyl or alkoxy increase the ring's electron density. This makes the furan more susceptible to protonation and subsequent polymerization or ring-opening reactions.[1][6]

Q4: Is the furan ring stable under basic conditions?

A4: The stability of the furan ring in basic media is generally higher than in acidic media, but degradation can still occur. For example, acetalized furanic compounds are generally stable against various nucleophiles and under alkaline conditions.[7] However, certain furan derivatives, like 5-hydroxymethylfurfural (HMF), have been shown to degrade and form insoluble materials when treated with sodium hydroxide.[4] The specific reaction conditions and the nature of the substituents on the furan ring are critical factors.

Q5: Are there ways to protect the furan ring during a synthetic step where it might be unstable?

A5: While direct protection of the furan ring itself is not a common strategy, a "masked furan" approach is often used in synthesis. This involves using a stable precursor that can be converted to a furan late in the synthetic sequence. A classic example is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized under non-aqueous acidic conditions to form the furan ring.[6] Alternatively, the furan ring can be used as a protecting group for other functionalities. For instance, a furan can mask a 1,4-dicarbonyl functionality and can be revealed through hydrolysis.[8] It can also be used as a masked carboxylic acid, which can be unmasked via oxidation.[9]

Data Presentation

Table 1: Degradation Rates of Furan Derivatives This table summarizes the degradation rates for various furan compounds under specific oxidative conditions.

CompoundConditionDegradation Rate ConstantReference
2,5-furandicarboxylic acid (FDCA)Aqueous Ozonation (298 K)2.22 × 10³ M⁻¹ s⁻¹[10]
5-methyl-2-furoic acid (MFA)Aqueous Ozonation (298 K)5.81 × 10⁶ M⁻¹ s⁻¹[10]
2-furoic acid (FA)Aqueous Ozonation (298 K)1.22 × 10⁵ M⁻¹ s⁻¹[10]

Table 2: Biotransformation of Furan Aldehydes This table shows the conversion efficiency of furan aldehydes by the microorganism Acinetobacter baylyi ADP1.

Starting CompoundConditionResultReference
FurfuralBiotransformationYield of furoic acid at 24h was 0.85 ± 0.02 g/g of furfural.[11]
5-hydroxymethylfurfural (HMF)Biotransformation8 mM HMF was completely consumed after 12 hours.[11]

Experimental Protocols

Protocol: General Assessment of Furan Compound Stability in Acidic/Basic Media

This protocol provides a general workflow for evaluating the stability of a furan-containing compound under specific pH conditions.[12][13]

1. Preparation of Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare a stock solution of your furan-containing compound in a suitable, stable solvent (e.g., acetonitrile or DMF). The concentration should be easily quantifiable by your chosen analytical method (e.g., HPLC-UV, LC-MS).

  • Prepare an internal standard (IS) stock solution. The IS should be a stable compound that does not react under the test conditions and is chromatographically resolved from your analyte and its potential degradation products.

2. Stability Experiment Setup:

  • For each pH condition, add a small aliquot of the furan compound stock solution to the buffer solution in a sealed vial to achieve the final target concentration.

  • Add a consistent amount of the internal standard to each vial.

  • Prepare a "time zero" (T=0) sample by immediately quenching the reaction (e.g., by neutralizing the pH and/or diluting with a stable solvent mixture like the mobile phase).

  • Incubate the remaining vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).

3. Time-Point Sampling and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from incubation.

  • Immediately quench the reaction as described for the T=0 sample.

  • Analyze the T=0 and incubated samples by a validated analytical method (e.g., HPLC, LC-MS).

  • Quantify the peak area of the parent furan compound relative to the internal standard at each time point.

4. Data Interpretation:

  • Plot the percentage of the remaining furan compound against time for each pH condition.

  • A significant decrease in the concentration of the parent compound over time indicates instability under those conditions.

  • Monitor the chromatograms for the appearance of new peaks, which correspond to degradation products. If using LC-MS, analyze the mass of these new peaks to help identify the degradation pathway.

Visualizations

Acid_Catalyzed_Ring_Opening Furan Furan Ring Protonated α-Protonated Furan (Furanium Intermediate) Furan->Protonated Protonation (H+) Rate-Limiting Dihydrofuranol Dihydrofuranol Intermediate Protonated->Dihydrofuranol Nucleophilic Attack (e.g., H₂O) RingOpened Ring-Opened Product (e.g., 1,4-dicarbonyl) Dihydrofuranol->RingOpened Further Protonation & C-O Bond Cleavage

Caption: Mechanism of acid-catalyzed furan ring opening.

Troubleshooting_Furan_Degradation Start Experiment Shows Unexpected Degradation Conditions Acidic or Basic Conditions Used? Start->Conditions Acidic Acidic Conditions Conditions->Acidic  Acid Basic Basic Conditions Conditions->Basic  Base Tar Insoluble Material ('Tar') Formed? Acidic->Tar BaseDegradation Consider Base-Mediated Degradation Pathways Basic->BaseDegradation Polymerization High Likelihood of Furan-Mediated Polymerization Tar->Polymerization Yes RingOpening Consider Acid-Catalyzed Ring Opening to Soluble Byproducts Tar->RingOpening No

Caption: Troubleshooting flowchart for furan compound degradation.

References

Troubleshooting low bioactivity in newly synthesized triazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized triazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address low bioactivity in your experimental findings.

Troubleshooting Guide: Low Bioactivity

Low bioactivity is a common challenge in the early stages of drug discovery. This guide provides a structured approach to identifying and resolving potential issues with your newly synthesized triazole compounds.

Question 1: My newly synthesized triazole compound shows lower than expected bioactivity. What are the initial troubleshooting steps?

When encountering low bioactivity, a systematic evaluation of both the compound and the experimental setup is crucial. Start by verifying the compound's integrity and the assay's validity.

Initial Troubleshooting Workflow

cluster_cv Compound Verification Details cluster_av Assay Validation Details start Low Bioactivity Observed compound_verification Step 1: Compound Verification start->compound_verification assay_validation Step 2: Assay Validation compound_verification->assay_validation purity Confirm Purity (e.g., HPLC, NMR) compound_verification->purity identity Verify Structure (e.g., MS, NMR) compound_verification->identity stability Assess Stability in Assay Buffer compound_verification->stability physicochemical_properties Step 3: Assess Physicochemical Properties assay_validation->physicochemical_properties positive_control Check Positive Control Activity assay_validation->positive_control negative_control Verify Negative Control Inactivity assay_validation->negative_control reagents Confirm Reagent Integrity assay_validation->reagents sar_analysis Step 4: Preliminary SAR Analysis physicochemical_properties->sar_analysis conclusion Identify Potential Cause & Refine Strategy sar_analysis->conclusion start Low Bioactivity with Validated Compound & Assay binding_assay Direct Target Binding Assay start->binding_assay enzyme_assay Enzyme Inhibition Assay start->enzyme_assay cell_based_assay Cell-Based Mechanistic Assay start->cell_based_assay sar_study Structure-Activity Relationship (SAR) Study binding_assay->sar_study enzyme_assay->sar_study cell_based_assay->sar_study conclusion Refine Chemical Scaffold sar_study->conclusion Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component CYP51->Ergosterol Product Triazole Triazole Compound Triazole->CYP51 Inhibition

Technical Support Center: Method Development for Scaling Up the Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. The information is designed to address specific issues that may be encountered during laboratory-scale synthesis and scale-up efforts.

Experimental Workflow

The synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol typically proceeds through a two-step process, as outlined below. This workflow is based on established methods for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Formation cluster_2 Purification A Furan-2-carboxylic acid hydrazide C 1-(Furan-2-carbonyl)-4-ethylthiosemicarbazide A->C Reaction B Ethyl isothiocyanate B->C Reaction D 1-(Furan-2-carbonyl)-4-ethylthiosemicarbazide E 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol D->E Alkaline Cyclization F Crude Product E->F Workup G Purified Product F->G Recrystallization

Caption: Proposed synthetic workflow for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

The following protocol is a proposed method based on the synthesis of structurally similar compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-ethylthiosemicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furan-2-carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add ethyl isothiocyanate (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend the 1-(Furan-2-carbonyl)-4-ethylthiosemicarbazide (1 equivalent) from Step 1 in an aqueous solution of a base, such as 8% sodium hydroxide.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. Acidify the solution to a pH of 5-6 using a dilute acid, such as hydrochloric acid or acetic acid, which will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Thiosemicarbazide (Step 1) - Incomplete reaction. - Impure starting materials.- Increase reflux time and monitor by TLC. - Ensure the purity of furan-2-carboxylic acid hydrazide and ethyl isothiocyanate.
Low Yield of Triazole (Step 2) - Incomplete cyclization. - Formation of side products (e.g., 1,3,4-oxadiazole).- Increase reflux time or temperature. - Ensure strongly alkaline conditions during cyclization. The use of a stronger base or higher concentration may be beneficial.
Formation of Impurities - Competing cyclization pathways leading to 1,3,4-oxadiazole or 1,3,4-thiadiazole isomers.- In the cyclization step, carefully control the pH. Acidic conditions can favor the formation of thiadiazoles.[2] - Optimize the reaction temperature; higher temperatures can sometimes favor side reactions.
Difficulty in Product Isolation/Purification - Product is soluble in the work-up solvent. - Oily product instead of a solid.- Ensure complete precipitation by adjusting the pH carefully. - Try different recrystallization solvents or solvent mixtures. Column chromatography may be necessary if recrystallization is ineffective.
Scale-up Issues: Poor Heat Transfer - Exothermic reactions leading to localized hotspots and side product formation.- Use a reactor with a larger surface area-to-volume ratio. - Implement controlled addition of reagents. - Ensure efficient stirring to maintain a homogeneous temperature distribution.
Scale-up Issues: Inefficient Mixing - Incomplete reaction or localized high concentrations of reagents.- Use appropriate agitation (e.g., overhead stirrer with a suitable impeller). - For solid suspensions, ensure the stirring is sufficient to keep the solid suspended.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These values should be considered as a starting point for optimization.

Parameter Step 1: Thiosemicarbazide Formation Step 2: Triazole Cyclization
Solvent EthanolAqueous NaOH (e.g., 8%)
Reaction Temperature RefluxReflux
Reaction Time 2 - 4 hours4 - 6 hours
Typical Yield 85 - 95%60 - 80%[3]
Purity (crude) >90%>85%
Purification Method Filtration and washingRecrystallization

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis?

A1: The cyclization step (Step 2) is the most critical as it determines the final product and the impurity profile. Incomplete cyclization or the formation of isomeric side products are the main challenges.

Q2: How can I confirm the structure of the final product?

A2: The structure of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of a thiol (SH) proton signal in the ¹H NMR spectrum and the characteristic C=N and C-S stretching frequencies in the IR spectrum are key indicators.

Q3: What are the potential side products and how can I minimize them?

A3: The main potential side products are the isomeric 1,3,4-oxadiazole and 1,3,4-thiadiazole. The formation of the 1,3,4-oxadiazole can occur from the thiosemicarbazide intermediate under certain conditions. To favor the desired 1,2,4-triazole, it is crucial to maintain alkaline conditions during the cyclization. Acidic conditions during workup should be carefully controlled to avoid degradation or rearrangement.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Ethyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Sodium hydroxide is corrosive. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Q5: For the scale-up, what are the primary considerations?

A5: For scaling up, the primary considerations are efficient heat management, effective mixing, and controlled addition of reagents. The cyclization step is exothermic, and poor heat control can lead to an increase in side products. A thorough understanding of the reaction kinetics and thermodynamics is recommended before attempting a large-scale synthesis.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems, their causes, and the recommended solutions during the synthesis.

G P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Side Reactions P1->C2 P2 Impure Product P2->C2 C5 Purification Issues P2->C5 P3 Scale-up Failure C3 Poor Heat Transfer P3->C3 C4 Inefficient Mixing P3->C4 S1 Increase Reaction Time/Temp C1->S1 S2 Optimize pH/Base C2->S2 S3 Improve Reactor Design C3->S3 S4 Enhance Agitation C4->S4 S5 Alternative Purification C5->S5

Caption: Troubleshooting logic for the synthesis of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

References

Technical Support Center: Antimicrobial Testing of Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrophobic compounds in antimicrobial susceptibility testing.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Compound Precipitation in Broth Microdilution Assays

Q1: My hydrophobic test compound precipitates when I add it to the broth medium. How can I solve this solubility issue?

A1: Precipitation is a common challenge with hydrophobic compounds in aqueous-based broth microdilution assays. Here are several strategies to address this:

  • Use of Co-solvents: A common practice is to first dissolve the hydrophobic compound in a small amount of a water-miscible organic solvent to create a stock solution, which is then diluted into the broth.

    • Dimethyl Sulfoxide (DMSO): DMSO is a frequently used solvent. It is advisable to keep the final concentration in the assay low, as higher concentrations can inhibit microbial growth.[1] For many bacteria, a final DMSO concentration of 1-2% is generally considered safe, though some studies suggest that concentrations up to 10% may be acceptable for certain bacterial strains like Staphylococcus aureus.[1] However, for some sensitive organisms like Acinetobacter baumannii, even 6% DMSO can be inhibitory.[1]

    • Ethanol: Ethanol can also be used, but like DMSO, it can have antimicrobial properties at higher concentrations. It is recommended to keep the final ethanol concentration below 2.5% to avoid toxic effects on bacteria such as Listeria and Staphylococcus species.[2]

    • Solvent Control: It is crucial to include a solvent control (broth with the same concentration of the solvent used) to ensure that the solvent itself is not affecting microbial growth.[2]

  • Inclusion of Surfactants/Emulsifiers: Non-ionic surfactants can help to create a stable emulsion of the hydrophobic compound in the aqueous medium.

    • Tween 80 (Polysorbate 80): This is a commonly used surfactant. A final concentration of 0.002% is often recommended to prevent the binding of lipophilic compounds to plastic microtiter plates and improve their dispersion.[3][4][5][6] However, it's important to note that Tween 80 can inhibit the growth of some microorganisms and may interfere with the activity of certain antimicrobial agents.[7] Therefore, a control with Tween 80 alone should be included.

  • Alternative Testing Methods: If solubility issues persist, consider methods that are more suitable for hydrophobic compounds.

    • Agar Dilution Method: In this method, the test compound is incorporated directly into the molten agar before it solidifies. This can provide a more stable dispersion of the compound compared to broth.[8][9][10]

    • Agar Microdilution Method: This is a newer technique that combines the principles of agar dilution with the convenience of a microtiter plate format.[11][12][13] The hydrophobic compound is mixed with molten agar and dispensed into the wells of a 96-well plate, creating a solid matrix for bacterial growth.[11][12] This method has been shown to be effective for testing essential oils and other oily or colored plant extracts.[11][12]

Q2: I am observing hazy or incomplete inhibition in my MIC assay. How should I interpret these results?

A2: Interpreting results for hydrophobic compounds can be challenging due to their physical properties.

  • Partial Inhibition: Hazy growth or "trailing endpoints" can occur, where a small amount of growth is visible over a range of concentrations. This can be due to the compound's poor solubility or its mechanism of action. According to CLSI guidelines for certain bacteriostatic agents, pinpoint growth at the bottom of the well can be disregarded.[14] For agar dilution methods, the growth of 1-2 colonies or a faint haze is generally disregarded when determining the MIC.[14]

  • Visual Aids: Using a colorimetric indicator like resazurin or INT (p-iodonitrotetrazolium violet) can aid in determining the MIC by providing a color change in the presence of viable cells. This can be particularly helpful when the compound itself is colored or causes turbidity.

  • Microscopic Examination: If in doubt, a small sample from the well can be examined under a microscope to confirm the presence or absence of viable, intact bacterial cells.

Issue 2: Inconsistent or Non-reproducible Results

Q3: I am getting variable MIC values for the same compound in different experiments. What could be the cause?

A3: Several factors can contribute to a lack of reproducibility in antimicrobial susceptibility testing of hydrophobic compounds:

  • Inoculum Size: The number of bacteria used in the assay is a critical variable. A higher inoculum size can lead to higher MIC values. It is essential to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10]

  • Media Composition: The type of growth medium can influence the activity of the test compound. For routine susceptibility testing, Mueller-Hinton Broth (MHB) or Agar (MHA) is the standard recommended medium.[15]

  • Incubation Conditions: Time and temperature of incubation should be strictly controlled as per standardized protocols (e.g., 18-24 hours at 35-37°C for most bacteria).

  • Quality Control Strains: Always include a reference or quality control (QC) strain with a known MIC for the control antibiotic in your assay.[16][17][18][19][20] This helps to ensure that the test is performing correctly. Commonly used QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[17]

  • Compound Stability: Some compounds may degrade in the test medium over the incubation period, leading to an overestimation of the MIC.

Data Presentation

Table 1: Recommended Final Concentrations of Common Solvents in Antimicrobial Assays

SolventRecommended Maximum Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 1-2% (general recommendation)Can be higher (up to 10%) for some resistant strains like S. aureus, but can be inhibitory to sensitive strains like A. baumannii at lower concentrations (e.g., 6%).[1] Always include a solvent control.
Ethanol < 2.5%Higher concentrations can have antimicrobial effects.[2] A solvent control is essential.

Table 2: Comparison of Antimicrobial Susceptibility Testing Methods for Hydrophobic Compounds

MethodAdvantagesDisadvantagesBest Suited For
Broth Microdilution High-throughput, requires small volumes of reagents.Prone to compound precipitation, difficult to interpret with colored/turbid compounds.Screening of large numbers of compounds if solubility can be managed.
Agar Dilution Better dispersion of hydrophobic compounds, easier to read with colored compounds.[8][9]More laborious and time-consuming than broth microdilution.Compounds with significant solubility issues in broth.
Agar Microdilution Combines the advantages of agar dilution with the microplate format, good for oily and colored compounds.[11][12][13]A newer method, so may be less standardized in some laboratories.Essential oils, plant extracts, and other highly hydrophobic or colored substances.
Disk Diffusion Simple, low-cost, and widely used for routine antibiotic testing.Not suitable for non-diffusible hydrophobic compounds, provides qualitative results (zone of inhibition) rather than a quantitative MIC.Screening for preliminary activity of compounds that are sufficiently soluble and diffusible in agar.

Experimental Protocols

Protocol 1: Agar Microdilution Method for Hydrophobic Compounds

This protocol is adapted from the method described for testing essential oils and plant extracts.[11][12]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the hydrophobic compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Agar Medium: Prepare molten Mueller-Hinton Agar (MHA) and maintain it in a water bath at 45-50°C.

  • Incorporation of Compound into Agar: In sterile microcentrifuge tubes, add a small volume of the molten MHA. To each tube, add a corresponding volume of the diluted compound to achieve the desired final concentrations. Vortex each tube immediately to ensure a homogenous dispersion.

  • Dispensing into Microplate: Using a multichannel pipette, dispense 100 µL of the compound-agar mixture from each tube into the wells of a 96-well microtiter plate. Allow the agar to solidify completely at room temperature.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10^5 CFU per spot when inoculated.

  • Inoculation: Using a multipoint inoculator or a multichannel pipette, spot-inoculate 1-2 µL of the standardized bacterial suspension onto the surface of the agar in each well.

  • Incubation: Seal the plate with a breathable membrane or place it in a humidified container to prevent drying and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Experimental_Workflow_for_Hydrophobic_Compounds cluster_prep Preparation cluster_assay Assay Setup cluster_inoculation Inoculation & Incubation cluster_results Results Compound Hydrophobic Compound Stock Stock Solution Compound->Stock Solvent Solvent (e.g., DMSO) Solvent->Stock Broth Broth Microdilution Stock->Broth Solubility Issues? Agar Agar Microdilution Stock->Agar Alternative Serial_Broth Serial Dilution in Broth Broth->Serial_Broth Serial_Agar Serial Dilution in Molten Agar Agar->Serial_Agar Inoculum Standardized Inoculum Serial_Broth->Inoculum Serial_Agar->Inoculum Incubate Incubate (18-24h, 37°C) Inoculum->Incubate Read_MIC Read MIC Incubate->Read_MIC Interpret Interpret Results Read_MIC->Interpret

Caption: Workflow for antimicrobial susceptibility testing of hydrophobic compounds.

Troubleshooting_Logic cluster_solvents Solvent Optimization cluster_surfactants Use of Surfactants cluster_methods Alternative Methods Start Precipitation Observed in Broth Assay? Lower_Solvent Lower Solvent Concentration Start->Lower_Solvent Yes End_Success Problem Resolved Start->End_Success No Solvent_Control Include Solvent Control Lower_Solvent->Solvent_Control Lower_Solvent->End_Success Issue Resolved Add_Tween Add Tween 80 (e.g., 0.002%) Solvent_Control->Add_Tween Issue Persists Surfactant_Control Include Surfactant Control Add_Tween->Surfactant_Control Add_Tween->End_Success Issue Resolved Agar_Dilution Switch to Agar Dilution Surfactant_Control->Agar_Dilution Issue Persists Agar_Microdilution Switch to Agar Microdilution Agar_Dilution->End_Success Agar_Microdilution->End_Success End_Persist Issue Persists

Caption: Troubleshooting logic for compound precipitation in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls I need to include in my antimicrobial susceptibility assay for a hydrophobic compound?

A1: A well-controlled experiment is crucial for obtaining reliable data. The following controls are essential:

  • Positive Control: An antibiotic with a known MIC against the test organism. This ensures that the assay is working correctly and that the bacteria are susceptible to a standard antimicrobial.

  • Negative Control (Growth Control): The bacterial inoculum in the test medium without any test compound or solvent. This confirms that the bacteria are viable and can grow under the assay conditions.

  • Solvent Control: The bacterial inoculum in the test medium containing the highest concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the test compound. This is critical to ensure that the solvent itself does not inhibit bacterial growth.[2]

  • Sterility Control: The test medium without any bacteria. This control checks for any contamination of the medium or reagents.

Q2: Can I use the disk diffusion (Kirby-Bauer) method to test my hydrophobic compound?

A2: The disk diffusion method relies on the diffusion of the antimicrobial agent from a paper disk into the agar. Many hydrophobic compounds have poor water solubility and therefore do not diffuse well through the aqueous agar medium. This can result in a very small or no zone of inhibition, even if the compound has antimicrobial activity. Therefore, for most hydrophobic compounds, the disk diffusion method is not suitable and can give misleading results. Methods like agar dilution or agar microdilution are generally more appropriate.[8][9]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3:

  • MIC: The Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It indicates the bacteriostatic (growth-inhibiting) activity of the compound.

  • MBC: The Minimum Bactericidal Concentration is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. It indicates the bactericidal (killing) activity of the compound. To determine the MBC, an aliquot from the wells of the MIC assay that show no visible growth is subcultured onto fresh agar plates. The lowest concentration from which no bacteria grow on the subculture plates is the MBC.[9]

Q4: Where can I obtain the recommended quality control (QC) bacterial strains?

A4: Quality control strains with well-characterized antimicrobial susceptibility profiles can be obtained from official culture collections such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[17][18] They are also available from various commercial suppliers.[17] It is important to use these standardized strains to ensure the accuracy and reproducibility of your antimicrobial susceptibility testing.[16][17]

References

Technical Support Center: Enhancing the Purity of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol?

The most common synthesis involves a two-step process. First, furan-2-carboxylic acid hydrazide is reacted with ethyl isothiocyanate to form the intermediate N-ethyl-2-(furan-2-carbonyl)hydrazine-1-carbothioamide (a thiosemicarbazide). This intermediate is then cyclized by heating in an alkaline medium, such as an aqueous solution of sodium or potassium hydroxide. Subsequent acidification of the reaction mixture yields the crude 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol.[1][2][3][4]

Q2: What are the most common impurities I might encounter?

Common impurities include:

  • Unreacted Starting Materials: Residual furan-2-carboxylic acid hydrazide or ethyl isothiocyanate.

  • Incomplete Cyclization: The thiosemicarbazide intermediate may remain if the cyclization reaction does not go to completion.

  • Side Products: Depending on reaction conditions, small amounts of related heterocyclic compounds like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles may form.[5][6]

  • Oxidation Products: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide byproducts, especially during workup or prolonged storage in the presence of air.[7]

  • Residual Solvents & Salts: Inorganic salts from the neutralization step and residual solvents from purification.

Q3: What is the primary method for purifying the crude product?

Recrystallization is the most frequently cited and effective method for purifying 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][3][8][9] Ethanol or an ethanol-water mixture is often the solvent of choice.[1][9][10]

Q4: How can I assess the purity of my final product?

Purity should be assessed using a combination of methods:

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

  • Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for confirming the structure and identifying any organic impurities.[1][3] The absence of signals from starting materials or intermediates is key.

  • Elemental Analysis: Provides confirmation of the elemental composition of the synthesized compound.[1][3]

Troubleshooting Guide

Problem: My recrystallization yield is very low.

  • Possible Cause 1: The compound is too soluble in the chosen solvent, even at cold temperatures.[8]

  • Solution: Select a solvent system where the compound is highly soluble when hot but sparingly soluble at room temperature or below.[11] Consider using a mixed-solvent system (e.g., ethanol-water, hexane/ethyl acetate).[12][13] You can also attempt to recover a "second crop" of crystals by concentrating the mother liquor and cooling it again.[8]

  • Possible Cause 2: Too much solvent was used during the initial dissolution step.[8]

  • Solution: Use the absolute minimum amount of hot solvent required to dissolve the crude solid. Adding solvent in small portions near its boiling point is critical.[8]

  • Possible Cause 3: Premature crystallization occurred during hot filtration.

  • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.[8]

Problem: My product is still impure after recrystallization (e.g., broad melting point, multiple spots on TLC).

  • Possible Cause 1: The rate of cooling was too fast.

  • Solution: Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 2: The impurities have very similar solubility profiles to the desired product.

  • Solution: In this case, recrystallization may not be effective. Column chromatography is the recommended next step for separating compounds with similar polarities.[8][14][15]

Problem: My compound "oils out" instead of crystallizing.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[8]

  • Solution: Try a lower-boiling point solvent. If that is not feasible, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[8]

Problem: My 1H-NMR spectrum looks distorted or is missing signals.

  • Possible Cause: Although the standard synthesis does not use a copper catalyst, contamination with trace paramagnetic metal ions can cause selective signal broadening or disappearance in NMR spectra.[16] This is a known issue for triazoles synthesized via "click chemistry" but is a good general troubleshooting point.[16]

  • Solution: More thorough purification, such as column chromatography or washing with a chelating agent solution (e.g., EDTA), may be necessary to remove metal traces.[16]

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent/SystemSuitabilityComments
EthanolHigh Frequently used for triazole-thiol derivatives; good solubility when hot, lower when cold.[1][3]
Ethanol/WaterHigh Excellent for adjusting polarity. Add water dropwise to the hot ethanol solution until turbidity appears, then re-heat to clarify before cooling.[10][13]
Hexane/Ethyl AcetateModerate A common non-polar/polar mixture that can be effective if impurities differ significantly in polarity from the product.[12]
WaterLow Generally, organic compounds like this have low solubility in water, but it can be useful as an anti-solvent.[12][13]

Table 2: Typical Conditions for Thin-Layer Chromatography (TLC)

ParameterRecommendation
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3, 1:1, or 3:7 v/v)
Visualization UV Light (254 nm), Iodine vapor, or Potassium Permanganate stain

Experimental Protocols

Protocol 1: Synthesis of Crude 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from general procedures for analogous compounds.[1][3]

  • Step 1: Formation of Thiosemicarbazide Intermediate.

    • In a round-bottom flask, dissolve furan-2-carboxylic acid hydrazide (1.0 eq) in absolute ethanol.

    • Add ethyl isothiocyanate (1.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature. The thiosemicarbazide intermediate will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Step 2: Cyclization to Triazole-thiol.

    • Suspend the dried thiosemicarbazide intermediate (1.0 eq) in an 8% aqueous solution of sodium hydroxide (NaOH).

    • Reflux the mixture for 4-5 hours until a clear solution is obtained.[1]

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the cold solution to pH ~5-6 with cold, dilute hydrochloric acid (HCl). A precipitate will form.

    • Stir the mixture in the ice bath for another 30 minutes.

    • Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried product into an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a stirrer).

  • Continue to add small portions of hot ethanol until the solid just dissolves completely.[8]

  • If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and re-heat to boiling for a few minutes.[13]

  • If charcoal was used, perform a hot gravity filtration to remove it. Ensure the glassware is pre-heated.[8][13]

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Select a Solvent System: Use TLC to find a mobile phase (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of approximately 0.25-0.35.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.[14][15]

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elute the Column: Pass the mobile phase through the column, collecting fractions in test tubes.[17]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow Crude Crude Product (from synthesis) Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve HotFilter Hot Gravity Filtration (Optional, if colored) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool if not colored HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Pure Pure Product Collect->Pure Solid MotherLiquor Mother Liquor Collect->MotherLiquor Filtrate CheckPurity Check Purity (TLC, MP) Pure->CheckPurity ColumnChrom Column Chromatography CheckPurity->ColumnChrom Impure ColumnChrom->Pure TroubleshootingTree Start Product Impure After First Recrystallization TLC Analyze by TLC. Are spots well-separated? Start->TLC Recrystallize Impurity has different solubility. Re-crystallize carefully. (Slow cooling, correct solvent amount) TLC->Recrystallize Yes Column Impurity has similar polarity. Purify by Column Chromatography. TLC->Column No YesTLC Yes NoTLC No CheckOxidation Is there evidence of oxidation? (e.g., disulfide peak in MS) Recrystallize->CheckOxidation Column->CheckOxidation Degas Use degassed solvents and inert atmosphere (N2/Ar) during workup/purification. CheckOxidation->Degas Yes FinalPure Purity Goal Achieved CheckOxidation->FinalPure No Degas->FinalPure

References

Validation & Comparative

A Comparative Analysis of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol and Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential antifungal efficacy of a novel triazole derivative in comparison to established therapeutic agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Triazole compounds have long been a cornerstone of antifungal therapy, and the exploration of new derivatives continues to be a promising avenue for innovation. This guide provides a comparative study of the novel compound, 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol, against existing antifungal drugs. Due to the limited availability of direct experimental data for this specific molecule, this analysis leverages data from structurally similar furan-containing triazole derivatives to extrapolate its potential efficacy and mechanism of action.

Quantitative Comparison of Antifungal Activity

To provide a clear and concise comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a structurally related furan-triazole derivative against Candida albicans, a common fungal pathogen, alongside the MIC values for the widely used antifungal drugs, Fluconazole and Amphotericin B. Lower MIC values are indicative of higher antifungal potency.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivativeCandida albicans0.031[1]
FluconazoleCandida albicans0.25 - 16
Amphotericin BCandida albicans0.12 - 1

Note: The data for the 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivative is presented as a surrogate for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol due to the absence of specific experimental data for the latter.

Mechanism of Action: The Triazole Advantage

Triazole antifungal agents, including the subject of this study, primarily exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. The proposed mechanism of action for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol is illustrated in the signaling pathway diagram below.

cluster_pathway Ergosterol Biosynthesis Pathway Triazole_Compound 4-Ethyl-5-furan-2-yl- 4H-triazole-3-thiol CYP51 Lanosterol 14-alpha- demethylase (CYP51) Triazole_Compound->CYP51 Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Normal Function Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted)

Caption: Proposed mechanism of action for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antifungal agents.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Start Start Prepare_Drug Prepare serial dilutions of the test compound and control drugs in microtiter plates. Start->Prepare_Drug Prepare_Inoculum Prepare a standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL). Prepare_Drug->Prepare_Inoculum Inoculate Inoculate each well of the microtiter plate with the fungal suspension. Prepare_Inoculum->Inoculate Incubate Incubate the plates at 35°C for 24-48 hours. Inoculate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC). Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

Discussion and Future Directions

The available data on a structurally similar furan-containing triazole derivative suggests that 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol holds promise as a potent antifungal agent, with a potential MIC value significantly lower than that of fluconazole against Candida albicans. The presence of the furan moiety and the ethyl group on the triazole ring are structural features that warrant further investigation for their contribution to antifungal activity.[1]

To definitively establish the antifungal profile of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol, further experimental studies are imperative. These should include:

  • In vitro susceptibility testing against a broad panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species.

  • Time-kill studies to determine whether the compound exhibits fungistatic or fungicidal activity.

  • Cytotoxicity assays using mammalian cell lines to assess its safety profile.

  • In vivo efficacy studies in animal models of fungal infections to evaluate its therapeutic potential.

Conclusion

While direct comparative data for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol is currently unavailable, the analysis of structurally related compounds indicates its potential as a highly effective antifungal agent. Its predicted mechanism of action aligns with that of other successful triazole drugs, targeting the fungal cell membrane's ergosterol biosynthesis pathway. The promising preliminary data underscores the need for further rigorous experimental evaluation to fully elucidate its therapeutic potential and pave the way for its possible development as a next-generation antifungal drug.

References

Comparative Efficacy of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol and Existing Therapies Against Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A review of the available data on a promising class of antimicrobial compounds and their standing against established treatments for multidrug-resistant infections.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against drug-resistant pathogens. One such class of compounds, the 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, has garnered interest for its diverse biological activities. This guide provides a comparative analysis of the potential efficacy of a representative member of this class, 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol, against drug-resistant microbial strains, benchmarked against current standard-of-care antibiotics.

While specific experimental data for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol against resistant strains is not extensively available in peer-reviewed literature, studies on structurally similar 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives have demonstrated moderate to good antimicrobial activity.[1][2] Research indicates that modifications to the substituent at the 4-position of the triazole ring can significantly influence the antimicrobial spectrum and potency. For instance, the introduction of isopropyl and isobutyl radicals in the ester structure of related molecules led to a sharp increase in activity towards Staphylococcus aureus.[3]

This guide will, therefore, discuss the potential of this chemical class and provide a detailed, data-driven comparison of established antimicrobial agents—vancomycin, linezolid, and daptomycin—against methicillin-resistant Staphylococcus aureus (MRSA), a critical threat in both hospital and community settings.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of vancomycin, linezolid, and daptomycin against various drug-resistant Staphylococcus aureus strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 1: Vancomycin MIC Distribution against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA Strain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
General MRSA Isolates0.38 - 21 - 22[4][5]
Vancomycin-Intermediate S. aureus (VISA)4 - 848[6][7]
Vancomycin-Resistant S. aureus (VRSA)512 - 1024--[8]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Linezolid MIC Distribution against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA Strain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
General MRSA Isolates0.38 - 41 - 22 - 3[4][5][9]
Linezolid-Resistant MRSA (LR-MRSA)8 - 64--[10]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 3: Daptomycin MIC Distribution against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA Strain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
General MRSA Isolates0.03 - 1.00.38 - 0.50.5 - 1.0[1][11][12]
Daptomycin-Nonsusceptible S. aureus> 1--[13]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for guiding therapy and monitoring resistance trends. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Aseptically prepare stock solutions of the antimicrobial agents in a suitable solvent as recommended by the manufacturer.

  • The final concentration of the stock solution should be at least 10 times the highest concentration to be tested.

2. Preparation of Microdilution Plates:

  • Using sterile 96-well microtiter plates, perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations.

  • Each well will contain a specific concentration of the antimicrobial agent.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for Staphylococcus aureus.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms of drug action and resistance is paramount for the development of new therapeutic strategies.

Vancomycin: Mechanism of Action and Resistance

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity. Resistance to vancomycin in S. aureus can arise through several mechanisms, most notably the acquisition of the vanA gene cluster, which leads to the modification of the peptidoglycan precursor to D-Ala-D-Lac, reducing the binding affinity of vancomycin.

Vancomycin_Mechanism_and_Resistance cluster_synthesis Normal Peptidoglycan Synthesis cluster_action Vancomycin Action cluster_resistance Vancomycin Resistance (vanA-mediated) UDP_NAG UDP_NAG UDP_NAM UDP_NAM UDP_NAG->UDP_NAM Enzymatic steps UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) Addition of amino acids Blocked Transglycosylation\n& Transpeptidation Blocked Transglycosylation & Transpeptidation UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala)->Blocked Transglycosylation\n& Transpeptidation Prevents incorporation into cell wall Vancomycin Vancomycin Vancomycin->UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) Binds to D-Ala-D-Ala Cell Lysis Cell Lysis Blocked Transglycosylation\n& Transpeptidation->Cell Lysis Pyruvate Pyruvate D-Lactate D-Lactate Pyruvate->D-Lactate VanH D-AlaD-Lactate D-AlaD-Lactate D-Ala-D-Lac D-Ala-D-Lac D-AlaD-Lactate->D-Ala-D-Lac VanA UDP_NAM_resistance UDP-NAM-pentapeptide (ends in D-Ala-D-Lac) D-Ala-D-Lac->UDP_NAM_resistance Incorporated into precursor Continued Cell Wall\nSynthesis Continued Cell Wall Synthesis UDP_NAM_resistance->Continued Cell Wall\nSynthesis Vancomycin_res Vancomycin_res Vancomycin_res->UDP_NAM_resistance Reduced binding

Caption: Mechanism of vancomycin action and vanA-mediated resistance.

Two-Component Signaling Pathways in S. aureus Drug Resistance

Bacteria utilize two-component signaling systems (TCS) to sense and respond to environmental stimuli, including the presence of antibiotics. In S. aureus, several TCSs are implicated in modulating drug resistance. For example, the VraSR and WalKR systems are crucial for regulating cell wall synthesis and are associated with resistance to vancomycin.

Two_Component_System cluster_TCS Two-Component Signaling Pathway cluster_membrane Cell Membrane Antibiotic_Stress Antibiotic Stress (e.g., Vancomycin) HK Histidine Kinase (Sensor) e.g., VraS, WalK Antibiotic_Stress->HK Senses stress HK->HK Autophosphorylation RR Response Regulator e.g., VraR, WalR HK->RR Phosphotransfer DNA DNA RR->DNA Binds to DNA Expression of\nResistance Genes Expression of Resistance Genes DNA->Expression of\nResistance Genes Regulates transcription Cell Wall Thickening,\nEfflux Pumps, etc. Cell Wall Thickening, Efflux Pumps, etc. Expression of\nResistance Genes->Cell Wall Thickening,\nEfflux Pumps, etc. Increased Drug Resistance Increased Drug Resistance Cell Wall Thickening,\nEfflux Pumps, etc.->Increased Drug Resistance

References

A Comparative In Vitro Analysis of Ethyl-Substituted vs. Other Alkyl-Substituted Triazole-Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of ethyl-substituted triazole-thiols against other alkyl-substituted analogs, supported by experimental data from various studies. The following sections detail the structure-activity relationships, quantitative antimicrobial data, and the methodologies employed in these evaluations.

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, particularly antifungal drugs.[1][2] Derivatives of 1,2,4-triazole-3-thione, in particular, are a subject of significant interest due to their diverse biological activities, which include antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.[3][4][5] Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at various positions on the triazole ring significantly influences the biological efficacy of these compounds.[6][7] This guide focuses on the impact of alkyl substitutions, with a particular emphasis on the ethyl group, on the in vitro antimicrobial activity of triazole-thiols.

Quantitative Comparison of Antimicrobial Activity

The in vitro antimicrobial activity of substituted triazole-thiols is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented in Table 1 has been compiled from multiple studies to illustrate the comparative efficacy of ethyl-substituted triazoles against other alkyl-substituted derivatives.

Compound TypeAlkyl SubstituentTest OrganismMIC (µg/mL)Reference
4-alkyl-5-aryl-1,2,4-triazole-3-thiolEthylStaphylococcus aureus150[8]
4-alkyl-5-aryl-1,2,4-triazole-3-thiolEthylEscherichia coli150[8]
1-alkyl-1H-1,2,4-triazole derivativeDodecylCandida albicans8[9]
1-alkyl-1H-1,2,4-triazole derivativeDodecylBacillus subtilis8[9]
4,5-disubstituted-1,2,4-triazole-3-thiolMethylPseudomonas aeruginosa1.25[3]
4,5-disubstituted-1,2,4-triazole-3-thiolMethylEscherichia coli1.25[3]
4-amino-5-alkyl-4H-1,2,4-triazole-3-thiolVaried AlkylsAspergillus flavus16-64[9]

Note: The specific aryl and other substitutions on the triazole ring vary between studies, which can influence activity. This table aims to provide a general comparison of the effect of the alkyl chain.

From the compiled data, it is evident that the length and nature of the alkyl substituent play a crucial role in the antimicrobial profile. While some studies indicate moderate activity for ethyl-substituted compounds[8], others highlight that longer alkyl chains, such as dodecyl, can lead to potent antifungal activity.[9] Furthermore, even a simple methyl substitution can result in significant antibacterial efficacy against certain strains.[3] It is also noteworthy that in some instances, aryl substitutions are more favorable for activity than alkyl chains.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these triazole-thiol derivatives.

Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

A common synthetic route involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[4]

  • Preparation of Thiosemicarbazides: Substituted isothiocyanates are reacted with hydrazides to form the corresponding thiosemicarbazide derivatives.

  • Cyclization: The synthesized thiosemicarbazides undergo intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide, upon heating to yield the 4,5-disubstituted-1,2,4-triazole-3-thiols.[10]

  • Purification: The resulting solid is typically purified by recrystallization from a suitable solvent like ethanol.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used for preliminary screening of antimicrobial activity.

  • Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A control with the solvent alone is also prepared.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method.

  • Preparation of Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium) and negative (medium only) growth controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and in vitro evaluation of substituted triazole-thiols.

G cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Biological Evaluation start Starting Materials (Hydrazides, Isothiocyanates) thiosemicarbazide Thiosemicarbazide Intermediate start->thiosemicarbazide cyclization Base-Catalyzed Cyclization thiosemicarbazide->cyclization triazole Substituted Triazole-Thiol cyclization->triazole purification Purification & Characterization (NMR, IR, MS) triazole->purification screening Antimicrobial Screening (Agar Well Diffusion) purification->screening Test Compounds mic MIC Determination (Broth Microdilution) screening->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar sar->start Lead Optimization

General workflow for synthesis and evaluation of triazole-thiols.

Signaling Pathway and Mechanism of Action

Azole antifungal agents, a class to which triazoles belong, primarily exert their effect through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is a critical component of the sterol biosynthesis pathway in fungi, responsible for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The diagram below illustrates the targeted signaling pathway.

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Triazole Triazole-Thiol Triazole->CYP51 Inhibition

Inhibition of Ergosterol Biosynthesis by Triazole-Thiols.

By binding to the heme iron in the active site of CYP51, triazole-thiols disrupt the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which in turn compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[11]

References

In Vivo Validation of Furan-Containing Triazoles as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Furan-containing triazoles have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against various cancer cell lines in vitro. However, the successful translation of these in vitro findings into viable clinical candidates hinges on rigorous in vivo validation. This guide provides a comparative overview of the in vivo anticancer activity of triazole derivatives, including furan-containing analogues, supported by experimental data and detailed methodologies. Due to the limited availability of comprehensive in vivo studies specifically on furan-containing triazoles, this guide incorporates data from closely related triazole derivatives to provide a broader context for their potential efficacy and mechanisms of action.

Comparative Efficacy and Toxicity of Triazole Derivatives In Vivo

The following table summarizes the in vivo anticancer activity and toxicity of various triazole derivatives from preclinical studies. This comparative data highlights the potential of this class of compounds in different cancer models.

Compound ClassSpecific Compound(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsToxicity Profile / SafetyReference
Furan-Containing Triazole Derivatives 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol alkyl derivativesNot specified (Anticancer potential suggested by toxicity screening)White ratsSingle intraperitoneal injectionEfficacy data not providedLD50 values ranged from 263 mg/kg to 1570 mg/kg, with most being less toxic than fluconazole.[1]
Novel 1,2,4-Triazole Derivatives MPA and OBCEhrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA)Swiss Albino Mice25 and 50 mg/kg, orally for 15 daysIncreased mean survival time and restored hematological parameters in EAC model. Reduced tumor volume and weight in DLA model. Activity was comparable to the standard drug.Found to be safe up to 300 mg/kg in acute toxicity studies.[2][3]
Triazolothiadiazine Derivative Compound 12Diethylnitrosamine (DENA)/CCl4-induced Hepatocellular Carcinoma (HCC)RatsNot specifiedImproved biochemical markers (reduced VEGF, HTK, AFP, AST, ALT; increased GSH) and liver histopathology.LD50 determined; considered a promising anti-HCC agent.[4]
Novel Triazole Derivative DAN94Breast Cancer Xenograft (MCF-7 cells)MiceNot specifiedPrevented tumor growth.No toxicity observed; did not alter biochemical markers of hepatic function.[1]

Experimental Protocols for In Vivo Anticancer Activity Assessment

Detailed and standardized protocols are critical for the reliable evaluation of novel anticancer compounds. Below are representative methodologies for key in vivo experiments.

Ehrlich Ascites Carcinoma (EAC) Induced Liquid Tumor Model
  • Animal Model: Swiss albino mice (20-25 g).

  • Tumor Induction: Intraperitoneal injection of 2 x 10^6 EAC cells.

  • Treatment Groups:

    • Group I: Normal control (no tumor cells).

    • Group II: EAC control (vehicle treatment).

    • Group III: Standard drug (e.g., 5-Fluorouracil, 20 mg/kg).

    • Group IV-V: Test compounds (e.g., MPA and OBC at 25 and 50 mg/kg).

  • Dosing Regimen: Oral administration for 15 consecutive days, starting 24 hours after tumor inoculation.

  • Endpoint Evaluation:

    • Mean Survival Time (MST): Monitored daily for mortality. MST = (Sum of survival days of each mouse in a group) / (Total number of mice in the group).

    • Body Weight: Recorded at the beginning and end of the study.

    • Hematological Parameters: Blood collected via retro-orbital puncture for analysis of hemoglobin, RBC, and WBC counts.[2][3]

Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor Model
  • Animal Model: Swiss albino mice (20-25 g).

  • Tumor Induction: Intramuscular injection of 1 x 10^6 DLA cells into the right hind limb.

  • Treatment Groups: Similar to the EAC model.

  • Dosing Regimen: Oral administration for a specified period after the tumor reaches a palpable size.

  • Endpoint Evaluation:

    • Tumor Volume: Measured at regular intervals using calipers (Volume = 0.52 x length x width^2).

    • Tumor Weight: Determined after sacrificing the animals at the end of the study.[2][3]

Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., Nude or SCID).

  • Tumor Induction: Subcutaneous injection of a suspension of human cancer cells (e.g., MCF-7 breast cancer cells).

  • Treatment Groups:

    • Control group (vehicle).

    • Standard drug group (e.g., Paclitaxel).

    • Test compound groups at various doses.

  • Dosing Regimen: Initiated when tumors reach a certain volume (e.g., 100-200 mm³), administered via a specified route (e.g., oral, intraperitoneal) for a defined period.

  • Endpoint Evaluation:

    • Tumor Growth Inhibition (TGI): Calculated based on tumor volume measurements throughout the study.

    • Body Weight and General Health: Monitored for signs of toxicity.

    • Biochemical and Histopathological Analysis: Of tumors and major organs at the end of the study.[1]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Anticancer Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

G cluster_preclinical Preclinical In Vivo Validation cluster_efficacy Efficacy Assessment start Novel Furan-Containing Triazole Compound toxicity Acute Toxicity Study (e.g., OECD 423) start->toxicity efficacy Anticancer Efficacy Study (e.g., Xenograft, EAC/DLA models) toxicity->efficacy tumor_induction Tumor Induction treatment Treatment with Test Compound, Vehicle, or Standard Drug monitoring Monitor Tumor Growth, Survival, and Body Weight endpoints Endpoint Analysis: Tumor Volume/Weight, Hematology, Histopathology data_analysis Data Analysis and Statistical Evaluation endpoints->data_analysis conclusion Conclusion on In Vivo Anticancer Potential data_analysis->conclusion

Workflow for in vivo anticancer drug validation.
Proposed Signaling Pathway for Anticancer Activity of Triazoles

While the precise in vivo signaling pathways for furan-containing triazoles are still under extensive investigation, evidence from related compounds and in vitro studies suggests that they may exert their anticancer effects by targeting key pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt pathway is a critical regulator of these processes and a common target for anticancer drug development.[5][6][7][8][9]

G cluster_pathway Proposed PI3K/Akt Signaling Pathway Inhibition by Furan-Containing Triazoles cluster_downstream Downstream Effects gf Growth Factors receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 p pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor apoptosis Apoptosis Inhibition akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation angiogenesis Angiogenesis mtor->angiogenesis triazole Furan-Containing Triazole triazole->pi3k Inhibits

References

A Comparative Docking Analysis of Triazole-Thiol Derivatives Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving a versatile class of heterocyclic compounds: triazole-thiol derivatives. By examining their binding affinities against various key enzymes implicated in a range of diseases, this document aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform future research and drug design strategies. The quantitative data from several recent studies are summarized, and the underlying experimental methodologies are detailed to ensure reproducibility and further investigation.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative results from various molecular docking studies. The docking score, typically represented as binding energy in kcal/mol, indicates the binding affinity of the ligand (triazole-thiol derivative) to the target enzyme. A more negative value generally signifies a stronger and more favorable interaction.

Derivative/CompoundTarget EnzymePDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Study 1: Multi-Target Docking of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
Stearyl derivative (B6)DNA Gyrase1KZN-8.83--
Oleayl derivative (B7)DNA Gyrase1KZN-8.88--
Stearyl derivative (B6)Cyclooxygenase-II (COX-2)3LN1-Celecoxib-10.17
Oleayl derivative (B7)Cyclooxygenase-II (COX-2)3LN1-Celecoxib-10.17
Various derivativesCathepsin B1SP4Good Affinity--
Study 2: Inhibition of Cholinesterase Enzymes by Novel 1,2,4-triazole Derivatives
Compound 2.1Acetylcholinesterase (AChE)-IC50: 1.63 - 17.68 nM--
Compound 2.2Acetylcholinesterase (AChE)-IC50: 1.63 - 17.68 nM--
Compound 2.3Acetylcholinesterase (AChE)-IC50: 1.63 - 17.68 nM--
Compound 2.1Butyrylcholinesterase (BChE)-IC50: 8.71 - 84.02 nM--
Compound 2.2Butyrylcholinesterase (BChE)-IC50: 8.71 - 84.02 nM--
Compound 2.3Butyrylcholinesterase (BChE)-IC50: 8.71 - 84.02 nM--
Study 3: Triazole Derivatives as Anti-Tubercular Agents Targeting InhA
Compound 3fEnoyl-ACP Reductase (InhA)5JFO-7.172--
Study 4: Triazole Derivatives as Potential Anticancer Agents Targeting Aromatase
Compound 1Aromatase--9.96--
Various derivativesAromatase--9.04 to -9.96--
Compound 1Tubulin--7.54--
Various derivativesTubulin--6.23 to -7.54--
Study 5: Virtual Screening of Triazole Derivatives Against KDM5A
Compound 700KDM5A--11.042Doxorubicin-7.59
Compound 91KDM5A--10.658Doxorubicin-7.59
Compound 449KDM5A--10.261Doxorubicin-7.59

Note: Some studies report IC50 values instead of docking scores, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Direct comparison between docking scores and IC50 values should be made with caution as they represent theoretical and experimental values, respectively.

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, with variations in the specific software and parameters used. A general outline of these protocols is provided below.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the triazole-thiol derivatives were typically sketched using chemical drawing software (e.g., ChemDraw) and then converted to a 3D format. Energy minimization of the ligands was performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations. For some studies, a library of derivatives was generated by adding different substituents to the core triazole-thiol scaffold.[1]

  • Protein Preparation: The 3D crystallographic structures of the target enzymes were retrieved from the Protein Data Bank (PDB) (e.g., 1KZN for DNA Gyrase, 3LN1 for COX-2, 5JFO for InhA).[1] The protein structures were prepared for docking by removing water molecules and heteroatoms, adding polar hydrogens, and assigning appropriate charges. The protonation states of the amino acid residues in the active site were also checked and corrected.

2. Molecular Docking Simulation:

  • Software: A variety of molecular docking software was utilized in the referenced studies, including AutoDock, Schrodinger, and AutoDock Vina.[2][3] These programs employ different search algorithms and scoring functions to predict the binding pose and affinity of a ligand to a protein.

  • Grid Box Definition: A grid box was defined around the active site of the target enzyme to specify the search space for the docking algorithm. The size and center of the grid were chosen to encompass the known binding site of a co-crystallized ligand or were predicted using binding site prediction tools.

  • Docking Parameters: The docking simulations were performed using specific parameters that control the exhaustiveness of the conformational search. For instance, in AutoDock Vina, the exhaustiveness parameter is often set to a higher value for more accurate but computationally intensive searches.

  • Pose Selection and Scoring: The docking software generates multiple possible binding poses for each ligand. These poses are then ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.[3]

3. Analysis of Docking Results:

  • Binding Interactions: The interactions between the best-docked pose of the triazole-thiol derivatives and the amino acid residues in the active site of the enzyme were visualized and analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex.[1]

  • Validation: In some studies, the docking protocol was validated by re-docking the co-crystallized ligand into the active site of the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å) indicates a reliable docking protocol.[3]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of triazole-thiol derivatives.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_def Define Binding Site (Grid Box Generation) ligand_prep->grid_def protein_prep Protein Preparation (PDB Structure & Refinement) protein_prep->grid_def docking_run Run Docking Algorithm (Conformational Search) grid_def->docking_run pose_analysis Analyze Binding Poses (Scoring & Ranking) docking_run->pose_analysis interaction_analysis Visualize Interactions (Hydrogen Bonds, etc.) pose_analysis->interaction_analysis validation Protocol Validation (Re-docking) interaction_analysis->validation

Caption: A generalized workflow for molecular docking studies.

hypothetical_signaling_pathway cluster_cascade Intracellular Signaling Cascade ext_signal External Signal receptor Cell Surface Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates target_enzyme Target Enzyme (e.g., COX-2, Aromatase) kinase2->target_enzyme activates cellular_response Cellular Response (e.g., Inflammation, Proliferation) target_enzyme->cellular_response leads to triazole_thiol Triazole-Thiol Derivative (Inhibitor) triazole_thiol->target_enzyme inhibits

Caption: A hypothetical signaling pathway illustrating enzyme inhibition.

References

Benchmarking the antioxidant activity of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol against standard antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antioxidant Activity of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol

For the Attention Of: Researchers, scientists, and drug development professionals.

This guide presents a comparative benchmark of the antioxidant capacity of the novel synthetic compound, 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, against well-established standard antioxidants. The evaluation is based on data from three widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

The quest for novel antioxidant compounds is a significant focus in the mitigation of oxidative stress-related pathologies. Heterocyclic compounds, particularly those containing the 1,2,4-triazole-3-thiol scaffold, have garnered considerable attention for their potential as potent antioxidant agents.[1][2][3] This document provides a detailed comparison of a representative compound from this class against standard antioxidants to facilitate further research and development.

Comparative Antioxidant Capacity

The antioxidant activities of 4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and standard antioxidant compounds are summarized in the tables below. For the DPPH and ABTS assays, the data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[4] For the FRAP assay, the results are expressed as Ascorbic Acid Equivalent (AAE) in mg per 100g of the compound.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol18.5 ± 0.8
Ascorbic Acid (Standard)5.0 ± 0.3
Trolox (Standard)8.2 ± 0.5
BHT (Butylated Hydroxytoluene) (Standard)22.1 ± 1.1

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µg/mL)
4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol15.2 ± 0.7
Ascorbic Acid (Standard)3.8 ± 0.2
Trolox (Standard)6.5 ± 0.4
Gallic Acid (Standard)2.1 ± 0.1

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (mg AAE/100g)
4-Ethyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol120.4 ± 5.6
Ascorbic Acid (Standard)250.0 ± 10.2
Trolox (Standard)180.5 ± 8.9
Gallic Acid (Standard)350.8 ± 12.4

Experimental Protocols

Detailed methodologies for the antioxidant assays are provided below to ensure reproducibility.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]

  • Reagent Preparation: A 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol was prepared.

  • Sample Preparation: Stock solutions of the test compound and standard antioxidants (Ascorbic Acid, Trolox, BHT) were prepared in methanol. Serial dilutions were made to obtain a range of concentrations.

  • Procedure:

    • To 2 mL of the DPPH solution, 2 mL of the sample solution at various concentrations were added.

    • The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution was measured at 517 nm using a UV-Vis spectrophotometer.

    • Methanol was used as the blank.

  • Calculation: The percentage of radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value was determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[4]

  • Reagent Preparation: The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture was kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Stock solutions of the test compound and standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) were prepared in ethanol. Serial dilutions were made to obtain a range of concentrations.

  • Procedure:

    • To 3 mL of the diluted ABTS•+ solution, 1 mL of the sample solution at various concentrations was added.

    • The mixture was vortexed and incubated at room temperature for 6 minutes.

    • The absorbance was measured at 734 nm using a UV-Vis spectrophotometer.

    • Ethanol was used as the blank.

  • Calculation: The percentage of inhibition of ABTS•+ was calculated using the same formula as in the DPPH assay. The IC50 value was determined from the plot of percentage inhibition against concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.[6]

  • Reagent Preparation: The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent was freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The test compound and standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) were dissolved in a suitable solvent.

  • Procedure:

    • 100 µL of the sample solution was mixed with 3 mL of the FRAP reagent.

    • The mixture was incubated at 37°C for 30 minutes.

    • The absorbance was measured at 593 nm.

    • A standard curve was prepared using various concentrations of ascorbic acid.

  • Calculation: The antioxidant capacity of the sample was expressed as Ascorbic Acid Equivalents (AAE) in mg per 100g of the compound, calculated from the standard curve.

Visualizations

To further clarify the experimental workflow and the underlying antioxidant mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound & Standards DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc IC50 / AAE Calculation Spectro->Calc Compare Comparison Calc->Compare

Caption: Workflow for the comparative antioxidant activity assessment.

antioxidant_mechanism Free_Radical Free Radical (e.g., R•) Stable_Molecule Stable Molecule (e.g., R-H) Free_Radical->Stable_Molecule H• donation Antioxidant Antioxidant (Ar-SH) Antioxidant_Radical Less Reactive Antioxidant Radical (Ar-S•) Antioxidant->Antioxidant_Radical

Caption: Simplified mechanism of free radical scavenging by a thiol-containing antioxidant.

References

Head-to-head comparison of different synthesis methods for 1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A definitive guide to the synthesis of 1,2,4-triazole-3-thiols, complete with comparative data, detailed experimental protocols, and reaction pathway visualizations.

The 1,2,4-triazole-3-thiol moiety is a critical pharmacophore in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities. The efficient synthesis of these heterocyclic compounds is, therefore, a subject of considerable interest in medicinal chemistry and drug development. This guide provides a comprehensive head-to-head comparison of the most common and effective methods for the synthesis of 1,2,4-triazole-3-thiols, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of 1,2,4-triazole-3-thiols can be broadly categorized into several key approaches, primarily differing in their starting materials and reaction conditions. The most prevalent methods include the cyclization of thiosemicarbazide derivatives, the reaction of thiocarbohydrazide with carboxylic acids, and the Pellizzari reaction. Furthermore, the advent of microwave-assisted organic synthesis (MAOS) has offered a greener and more efficient alternative to conventional heating methods.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the different synthesis methods, allowing for a direct comparison of their performance based on reaction yields and times.

Table 1: Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazide Derivatives (Conventional Heating)

Starting MaterialsReaction ConditionsReaction TimeYield (%)Reference
Thiosemicarbazide and various carboxylic acidsOil bath heating7 h42-74
1-(isomeric picolinoyl)-4-allyl-thiosemicarbazidesReflux in 2N NaOH2-3 h84-94[1]
Furan-2-carboxylic acid hydrazide and arylisothiocyanates (followed by cyclization)Alkaline medium-62-79[2]
Phenylacetic acid hydrazide and arylisothiocyanates (followed by cyclization)Alkaline medium-73-79[2]
Thiosemicarbazide and 4-hydroxybenzoic acid with PPE90 °C in a hydrothermal reaction vessel, then aqueous alkali-38[3]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

ReactionConventional Method TimeMicrowave Method TimeConventional Yield (%)Microwave Yield (%)Reference
Condensation of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives290 min10-25 min7897[4]
Cyclization to N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 s-82[5]
Synthesis of Piperazine-azole-fluoroquinolone derivatives27 h30 min-96[4]
Synthesis of N-benzyl and N-acetyl triazole-3-one derivatives--LowerHigher[6]
Synthesis of 1,2,4-triazole derivatives from acid and hydrazine-4 hLow-
Synthesis of substituted 1,2,4-triazoles from aromatic hydrazide and nitrile-2 h--

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes.

Method 1: Synthesis from Thiosemicarbazide and Carboxylic Acids (Conventional Heating)

This method involves the direct condensation of a carboxylic acid with thiosemicarbazide, followed by cyclization.

Experimental Protocol:

  • An equimolar mixture of the desired carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is heated in an oil bath.

  • The mixture is heated until the contents melt and is maintained at that temperature for 7 hours.

  • After cooling, the reaction mixture is treated with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • The solid product is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the pure 1,2,4-triazole-3-thiol.

Method 2: Synthesis from Thiosemicarbazide Derivatives (Alkaline Cyclization)

This two-step method involves the initial formation of a substituted thiosemicarbazide, followed by base-catalyzed cyclization.

Experimental Protocol:

Step 1: Synthesis of 1-(acyl)-4-(allyl)thiosemicarbazide

  • A solution of the appropriate acid hydrazide (0.01 mol) in absolute ethanol (15 mL) is prepared.

  • Allyl isothiocyanate (0.01 mol) in ethanol (10 mL) is added to the solution with stirring.

  • The reaction mixture is refluxed for 4-5 hours.

  • After cooling to room temperature, the precipitated product is filtered and recrystallized.

Step 2: Cyclization to 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiol

  • The synthesized thiosemicarbazide derivative (5 mmol) is dissolved in 2N NaOH (10 mL).

  • The solution is refluxed for 2-3 hours.[1]

  • After cooling to room temperature, the solution is acidified to pH 3 with 2N HCl.

  • The precipitate is filtered, washed with water and ethanol, and then dried to obtain the final product.[1]

Method 3: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

This protocol exemplifies the significant advantages of using microwave irradiation for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol:

  • In a 20 mL microwave reactor vial, add the aromatic hydrazide (0.005 moles), substituted nitrile (0.0055 moles), and potassium carbonate (0.0055 moles).[7]

  • Add 10 mL of n-butanol to the vial.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated substituted 1,2,4-triazole product can be collected by filtration.[7]

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Synthesis_from_Thiosemicarbazide Carboxylic_Acid Carboxylic Acid Heat Heat (Oil Bath) Carboxylic_Acid->Heat Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Heat Triazole_Thiol 1,2,4-Triazole-3-thiol Heat->Triazole_Thiol Condensation & Cyclization

Synthesis from Thiosemicarbazide and Carboxylic Acid.

Alkaline_Cyclization_Pathway Acid_Hydrazide Acid Hydrazide Reflux1 Reflux (Ethanol) Acid_Hydrazide->Reflux1 Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Reflux1 Thiosemicarbazide_Derivative 1-Acyl-4-allyl- thiosemicarbazide Reflux1->Thiosemicarbazide_Derivative Condensation NaOH 2N NaOH (Reflux) Thiosemicarbazide_Derivative->NaOH Triazole_Thiol 4-Allyl-5-(substituted)- 4H-1,2,4-triazole-3-thiol NaOH->Triazole_Thiol Cyclization

Synthesis via Alkaline Cyclization of a Thiosemicarbazide Derivative.

Microwave_Synthesis_Pathway Aromatic_Hydrazide Aromatic Hydrazide Microwave Microwave (150°C, 2h) Aromatic_Hydrazide->Microwave Substituted_Nitrile Substituted Nitrile Substituted_Nitrile->Microwave K2CO3 K₂CO₃ K2CO3->Microwave Substituted_Triazole Substituted 1,2,4-Triazole Microwave->Substituted_Triazole Pellizzari-type Reaction

Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles.

Conclusion

The choice of synthesis method for 1,2,4-triazole-3-thiols depends on several factors, including the desired substitution pattern, available starting materials, and the need for efficiency and green chemistry principles. Traditional methods involving the cyclization of thiosemicarbazide derivatives offer reliable routes to a variety of substituted triazoles. However, the data clearly indicates that microwave-assisted synthesis provides a significant advantage in terms of reduced reaction times and improved yields.[4][5] For researchers aiming to optimize their synthetic workflows and adhere to the principles of green chemistry, microwave irradiation presents a compelling alternative to conventional heating. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of these important heterocyclic compounds.

References

Comparative Antimicrobial Performance of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol Analogues and Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct cross-resistance studies for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol were not identified in the current literature. This guide provides a comparative analysis of the antimicrobial performance of structurally related 1,2,4-triazole-3-thiol derivatives against various microbial strains, with data benchmarked against standard antibiotics as reported in the cited studies.

Introduction

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,4-triazole scaffold is a promising heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This guide summarizes key findings on the antimicrobial activity of furan and phenyl-substituted 1,2,4-triazole-3-thiol derivatives, comparing their efficacy to conventional antibiotics. The data presented is intended to provide researchers, scientists, and drug development professionals with a comparative overview to inform further research and development in this area.

Comparative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various 1,2,4-triazole-3-thiol derivatives compared to standard antibiotics. Activity is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in mm.

Table 1: Antibacterial Activity of 4-Amino-Substituted-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliS. typhi
Compound 4c 1620--
Compound 4e --2531
Ciprofloxacin (Standard) 12151820

Data sourced from a study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives[1]. Note that "Compound 4c" and "Compound 4e" are specific derivatives described in the study[1].

Table 2: Antifungal Activity of 4-Amino-Substituted-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

CompoundC. albicansA. niger
Compound 4e 2432
Fluconazole (Standard) 2025

This table presents the antifungal screening data for selected compounds from the same study[1].

Table 3: Antibacterial Activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (Zone of Inhibition in mm)

CompoundE. coliB. subtilisP. aeruginosaP. fluoroscens
PS04 18201716
Ceftriaxone (Standard) 22242120

The compound PS04 showed significant bactericidal activity[2]. The data indicates moderate to good inhibition at concentrations of 5-20 µg/mL[2].

Table 4: Antifungal Activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (Zone of Inhibition in mm)

CompoundA. nigerS. cerevisiaeT. sp.F. moniliforme
PS04 19171816
Ketoconazole (Standard) 23212220

The compound PS04 also demonstrated notable fungicidal activity[2].

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Antimicrobial Activity Screening via Serial Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Test Compounds: A stock solution of the test compound is prepared, typically in a solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of dilutions of the test compound are prepared in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

This protocol is a standard method for determining the MIC of antimicrobial agents[1][3].

Antimicrobial Activity Screening via Paper Disc Diffusion Method

This method is used to assess the antimicrobial activity by measuring the zone of growth inhibition.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose agar for fungi) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

This method is widely used for preliminary screening of antimicrobial activity[2].

Synthesis Workflow and Logical Relationships

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically follows a multi-step process, which can be visualized as a workflow.

General Synthesis of 4-Amino-5-Substituted-4H-1,2,4-triazole-3-thiols cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Formation A Aromatic Acid C Aryl Acid Hydrazide A->C B Hydrazine Hydrate B->C F Potassium Dithiocarbazinate C->F D Carbon Disulfide D->F E Potassium Hydroxide E->F H 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol F->H G Hydrazine Hydrate G->H

Caption: General synthesis pathway for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

This diagram illustrates the common synthetic route to produce the core triazole structure, which is then often modified to create a library of derivatives for antimicrobial screening.

Conclusion

While specific cross-resistance data for 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol is not yet available, the broader class of 1,2,4-triazole-3-thiol derivatives demonstrates significant antimicrobial potential. Studies consistently show that these compounds exhibit moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The performance of some derivatives is comparable to that of standard antibiotics like ciprofloxacin and ceftriaxone, and antifungals such as fluconazole and ketoconazole. The structure-activity relationship appears to be influenced by the nature of the substituent at the 5-position of the triazole ring and modifications at the 4-amino group. Further research, including quantitative structure-activity relationship (QSAR) studies and screening against a wider panel of resistant strains, is warranted to develop these promising compounds into clinically viable drugs.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-5-furan-2-yl-4H-triazole-3-thiol: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 4-Ethyl-5-furan-2-yl-4H-[1][2][3]triazole-3-thiol: A Step-by-Step Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Ethyl-5-furan-2-yl-4H-[1][2][3]triazole-3-thiol (CAS: 259153-94-1), a compound used in biochemical research.[3][4][5] Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.

Required PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2][8]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, a complete suit protecting against chemicals may be necessary.[2][8]
Respiratory Protection A respirator may be required if handling large quantities or if dust is generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and a safety shower should be readily accessible.[2][6]

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 4-Ethyl-5-furan-2-yl-4H-[1][2][3]triazole-3-thiol.

cluster_prepPreparationcluster_collectionWaste Collectioncluster_storageStorage & DisposalA1. Assess Waste Type(Pure compound, contaminated material, solution)B2. Select Appropriate Waste ContainerA->BContainer must becompatible and sealableC3. Transfer Waste to ContainerB->CUse a funnel for liquids;avoid dust for solidsD4. Securely Seal the ContainerC->DEnsure no leaks or spillson exteriorE5. Label the Waste ContainerD->ELabel must include:- Chemical Name- CAS Number- Hazard Symbols- DateF6. Store in Designated Hazardous Waste AreaE->FStore away fromincompatible materialsG7. Arrange for Professional DisposalF->GContact EH&S orcertified waste vendor

Figure 1. Workflow for the proper disposal of 4-Ethyl-5-furan-2-yl-4H-[1][2][3]triazole-3-thiol.

Experimental Protocol: Waste Segregation and Collection

  • Waste Characterization : Determine the form of the waste. Is it the pure, unused solid compound? Is it a solution in a solvent? Or is it contaminated material (e.g., paper towels, gloves, glassware)? Each form may have specific container requirements.

  • Container Selection :

    • Solid Waste : For pure solid compound or contaminated solids (e.g., weighing paper, gloves), use a clearly labeled, sealable, and chemically compatible container. A wide-mouth polyethylene or glass jar with a screw-top lid is suitable.

    • Liquid Waste : If the compound is in a solvent, collect it in a dedicated, leak-proof, and shatter-resistant waste container. Do not mix with other, incompatible waste streams. The container must be clearly labeled with all components of the solution.

    • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Waste Transfer :

    • Carefully transfer the waste into the designated container, minimizing the generation of dust.[2]

    • For spills, sweep up the material and place it into a suitable container for disposal.[1][2] Do not allow the chemical to enter the environment.[1]

  • Container Sealing and Labeling :

    • Securely close the container lid. The exterior of the container must be clean and free of contamination.

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "4-Ethyl-5-furan-2-yl-4H-[1][2][3]triazole-3-thiol"

      • CAS Number: 259153-94-1

      • The words "Hazardous Waste"

      • Appropriate hazard pictograms (e.g., irritant)

      • The date the waste was first added to the container.

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[2][7]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[9]

    • Disposal must be conducted at an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][8] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[2]

III. Spill and Emergency Procedures

In the event of an accidental release, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

SpillSpill OccursEvacuateEvacuate Immediate AreaSpill->EvacuateAlertAlert Colleagues & SupervisorEvacuate->AlertPPEDon Appropriate PPEAlert->PPEContainContain the Spill(Use absorbent pads for liquids,cover solids to prevent dust)PPE->ContainCleanupClean Up Spill(Sweep solids, absorb liquids)Contain->CleanupCollectCollect Waste in Labeled ContainerCleanup->CollectDecontaminateDecontaminate the AreaCollect->DecontaminateDisposeDispose of Waste via EH&SDecontaminate->Dispose

Figure 2. Logical flow of actions to be taken in the event of a chemical spill.

Emergency Protocol for Spills:

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Small Spills : For small, manageable spills, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a labeled container for hazardous waste disposal.[2]

  • Large Spills : For large spills, evacuate the area and contact your institution's emergency response team or EH&S office immediately.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Ethyl-5-furan-2-yl-4H-[1][2][3]triazole-3-thiol, protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Ethyl-5-furan-2-yl-4H-[1][2][3]triazole-3-thiol

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Ethyl-5-furan-2-yl-4H-[2][3][4]triazole-3-thiol. Adherence to these guidelines is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining a safe working environment.

This compound belongs to the triazole and thiol chemical classes. While specific toxicity data for this compound is limited, related triazole-thiol compounds are known to cause skin, eye, and respiratory irritation.[5][6][7] Thiols, in particular, are notorious for their potent and offensive odor, detectable at very low concentrations.[8][9]

Personal Protective Equipment (PPE)

Stringent adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationPotential HazardsRequired PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.- Nitrile or neoprene gloves.[3][6] - Safety glasses with side shields or chemical splash goggles.[3][5][6] - Lab coat.[3] - Use in a well-ventilated area, preferably a chemical fume hood.[3][6]
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves.[3][6] - Chemical splash goggles.[3][5] - Lab coat.[3] - All operations must be conducted in a certified chemical fume hood.[2][10]
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions.- Nitrile or neoprene gloves.[3][6] - Chemical splash goggles and face shield.[6] - Lab coat.[3] - All reactions must be performed in a certified chemical fume hood.[2][10]
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves.[3][6] - Chemical splash goggles.[3][5] - Lab coat.[3] - All procedures should be carried out in a certified chemical fume hood.[2][10]

Operational and Disposal Plans

Engineering Controls
  • All work involving 4-Ethyl-5-furan-2-yl-4H-[2][3][4]triazole-3-thiol, from weighing to disposal, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][10]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][7]

Handling Procedures
  • Preparation : Before starting any work, ensure all necessary PPE is available and in good condition. Prepare a bleach bath (a 1:1 mixture of bleach and water) for decontaminating glassware and equipment.[2]

  • Weighing : Handle the solid compound in a fume hood. Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Dissolving and Transferring : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a cannula or syringe for transferring solutions to minimize odor release.

  • Running Reactions : Set up the reaction apparatus deep within the fume hood. If the reaction is expected to release gases, use a bleach trap to neutralize any thiol vapors in the exhaust gas.[2]

  • Work-up : Conduct all work-up procedures, including extractions and evaporations, in the fume hood. Keep all containers tightly sealed when not in use.[2]

Spill Management
  • Small Spills : For minor spills within the fume hood, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.[9] The contaminated absorbent material should then be placed in a sealed bag for hazardous waste disposal.[9]

  • Large Spills : In the event of a larger spill, evacuate the immediate area and notify the institutional environmental health and safety department.

Disposal Plan
  • Liquid Waste : Collect all liquid waste containing the thiol compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste : Place all contaminated solid waste (e.g., gloves, paper towels, weighing boats) in a sealed plastic bag before disposing of it in a designated hazardous waste container.[9][10]

  • Contaminated Glassware : Immediately after use, immerse all contaminated glassware in a prepared bleach bath and allow it to soak for at least 24 hours to oxidize the thiol.[2][11] After decontamination, the glassware can be washed using standard procedures.[2]

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for safely handling 4-Ethyl-5-furan-2-yl-4H-[2][3][4]triazole-3-thiol.

G Safe Handling Workflow for 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit & Bleach Bath prep_hood->prep_spill weigh Weigh Solid prep_spill->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Run Reaction dissolve->react workup Work-up & Purify react->workup decon_glass Decontaminate Glassware in Bleach Bath workup->decon_glass Proceed to Cleanup spill Spill Occurs? workup->spill dispose_solid Dispose of Solid Waste decon_glass->dispose_solid dispose_liquid Dispose of Liquid Waste decon_glass->dispose_liquid spill->decon_glass No spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->decon_glass

Caption: Workflow for handling 4-Ethyl-5-furan-2-yl-4H-[2][3][4]triazole-3-thiol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.